molecular formula C9H7BrN2 B163590 3-Bromoquinolin-8-amine CAS No. 139399-67-0

3-Bromoquinolin-8-amine

Número de catálogo: B163590
Número CAS: 139399-67-0
Peso molecular: 223.07 g/mol
Clave InChI: NDROWMOVSVLHDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromoquinolin-8-amine is an organic compound classified as a brominated quinoline derivative with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is a solid supplied for research and development purposes. This compound serves as a versatile chemical building block, particularly in metal-catalyzed cross-coupling reactions, where the bromine atom can be selectively functionalized. The presence of both a bromine substituent and an amine group on the quinoline core makes it a valuable intermediate for constructing more complex molecules for pharmaceutical research and material science . The amine group at the 8-position offers a site for further derivatization, enabling researchers to create a diverse library of compounds for screening and development. According to safety data, this compound has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper storage conditions recommend keeping it in a dark place, under an inert atmosphere, and at room temperature . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-bromoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDROWMOVSVLHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568410
Record name 3-Bromoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139399-67-0
Record name 3-Bromo-8-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139399-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 3-Bromoquinolin-8-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-Bromoquinolin-8-amine. Due to the limited availability of direct experimental data, this document outlines a plausible synthetic pathway based on established chemical principles and provides predicted characterization data derived from analogous compounds. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Chemical Identity and Properties

This compound is a halogenated derivative of 8-aminoquinoline. The introduction of a bromine atom at the 3-position of the quinoline ring is expected to significantly influence its electronic properties and potential biological activity.

PropertyValue
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol [1]
CAS Number 139399-67-0[1]
Predicted Physical Appearance Pale yellow to brown solid
Predicted Solubility Soluble in organic solvents such as DMSO and methanol

Proposed Synthetic Pathway

The key challenge in this proposed synthesis is achieving regioselective nitration of 3-bromoquinoline at the 8-position. Direct nitration of quinoline typically yields a mixture of 5- and 8-nitroquinolines[2]. The electronic effects of the bromine atom at the 3-position will influence the regioselectivity of the nitration on the benzene ring.

SynthesisWorkflow quinoline Quinoline bromoquinoline 3-Bromoquinoline quinoline->bromoquinoline Bromination nitrobromoquinoline 3-Bromo-8-nitroquinoline bromoquinoline->nitrobromoquinoline Nitration (HNO₃/H₂SO₄) final_product This compound nitrobromoquinoline->final_product Reduction (e.g., Fe/HCl)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, generalized protocols for the key transformations in the proposed synthetic pathway. Optimization of these conditions may be necessary to achieve desired yields and purity.

Synthesis of 3-Bromoquinoline

This procedure is adapted from methods for the direct bromination of quinoline.

Materials:

  • Quinoline

  • Hydrobromic acid (48%)

  • Bromine

  • Sodium bisulfite

  • Sodium hydroxide

  • Dichloromethane

Procedure:

  • To a solution of quinoline in a suitable solvent, add hydrobromic acid to form quinoline hydrobromide.

  • Cool the solution in an ice bath and slowly add a solution of bromine.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the excess bromine with a solution of sodium bisulfite.

  • Neutralize the reaction mixture with a sodium hydroxide solution and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of 3-Bromo-8-nitroquinoline (Proposed)

This protocol is a standard nitration procedure. The regioselectivity for the 8-position is a key variable.

Materials:

  • 3-Bromoquinoline

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

Procedure:

  • Dissolve 3-bromoquinoline in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, pour the mixture over crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • The crude product may require purification by column chromatography to separate the desired 8-nitro isomer from other isomers.

Synthesis of this compound (Proposed)

This is a standard reduction of an aromatic nitro group.

Materials:

  • 3-Bromo-8-nitroquinoline

  • Iron powder

  • Hydrochloric acid

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Suspend 3-bromo-8-nitroquinoline in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through celite to remove iron salts.

  • Neutralize the filtrate with a sodium hydroxide solution to precipitate the crude amine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Characterization Data (Predicted)

As experimental data is not available, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds such as 3-bromoquinoline, 8-aminoquinoline, and other substituted quinolines.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating amino group.

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-2~8.8 - 9.0s
H-4~7.3 - 7.5s
H-5~7.0 - 7.2d
H-6~7.2 - 7.4t
H-7~6.8 - 7.0d
-NH₂~5.0 - 6.0br s

Solvent: CDCl₃ or DMSO-d₆

Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the quinoline ring.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~148 - 150
C-3~120 - 122 (bearing Br)
C-4~135 - 137
C-4a~128 - 130
C-5~110 - 112
C-6~128 - 130
C-7~115 - 117
C-8~145 - 147 (bearing NH₂)
C-8a~138 - 140

Solvent: CDCl₃ or DMSO-d₆

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum is expected to show characteristic absorption bands for the primary amine and the aromatic system.

Functional GroupPredicted Absorption Band (cm⁻¹)
N-H Stretch (Asymmetric & Symmetric)3400 - 3250 (two bands)
C-H Stretch (Aromatic)3100 - 3000
C=C, C=N Stretch (Aromatic)1620 - 1450
N-H Bend1650 - 1580
C-N Stretch1335 - 1250
C-Br Stretch700 - 500
Predicted Mass Spectrometry (MS) Data

The mass spectrum will be characterized by a molecular ion peak corresponding to its exact mass. The presence of a bromine atom will result in a characteristic isotopic pattern (M, M+2) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

m/zInterpretation
222/224[M]⁺, Molecular ion peak with ~1:1 ratio
143[M - Br]⁺
116[M - Br - HCN]⁺

Logical Workflow for Characterization

The structural elucidation of the synthesized this compound would follow a logical workflow involving multiple spectroscopic techniques to confirm its identity and purity.

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Crude Product tlc TLC/LC-MS for Purity synthesis->tlc nmr NMR (¹H, ¹³C) for Structure tlc->nmr ms Mass Spectrometry for MW nmr->ms ir IR for Functional Groups ms->ir structure Confirmed Structure of This compound ir->structure

Caption: Logical workflow for the characterization of this compound.

References

An In-depth Technical Guide to 3-Bromoquinolin-8-amine (CAS Number: 139399-67-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and potential biological activities of 3-Bromoquinolin-8-amine. The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science.

Core Physicochemical Properties

This compound is a halogenated aromatic amine derivative of quinoline.[1] The quinoline scaffold is a significant structural motif in a wide array of pharmacologically active compounds.[1][2] The introduction of a bromine atom and an amine group is anticipated to significantly influence its electronic properties and biological activity.[1]

PropertyValueSource
CAS Number 139399-67-0[3][4][5][6]
Molecular Formula C₉H₇BrN₂[3][4][5][6]
Molecular Weight 223.07 g/mol [3][4][7]
Exact Mass 221.979 g/mol [3]
Purity Typically ≥98%[4][7]
InChI Key NDROWMOVSVLHDO-UHFFFAOYSA-N[4][6]
Canonical SMILES NC1=C2N=CC(Br)=CC2=CC=C1[5][6]
XLogP3 2.5[3]
Topological Polar Surface Area 38.9 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 0[3]

Spectroscopic Profile

Due to the limited availability of published spectroscopic data for this compound, the following tables provide predicted data based on the analysis of structurally similar compounds, such as 3-aminoquinoline[1][8], 8-bromoquinoline[1][9], and 6,8-dibromoquinolin-3-amine.[1][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The proton NMR spectrum is expected to display distinct signals for the aromatic protons, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing bromine atom.[1]

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-2~8.8 - 9.0Singlet
H-4Downfield shifted singletSinglet
H-5~7.9 - 8.1Doublet
H-6~7.3 - 7.5Multiplet
H-7~7.6 - 7.8Doublet
-NH₂~4.0 - 5.0Broad Singlet

Predicted ¹³C NMR Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the quinoline ring.[1] The carbon attached to the bromine (C-3) will be significantly affected.[11]

CarbonPredicted Chemical Shift (δ, ppm)
C-2~148 - 150
C-3~118 - 122
C-4~135 - 140
C-4a~129 - 131
C-5~127 - 129
C-6~125 - 129
C-7~128 - 132
C-8Carbon bearing NH₂
C-8a~145 - 150
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the primary amine's N-H stretches, the aromatic system's C=C and C=N stretches, and C-Br stretches.[1]

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)
N-HAsymmetric & Symmetric Stretch3400 - 3250 (two bands)
C-H (aromatic)Stretch3100 - 3000
C=C, C=N (aromatic)Stretch1620 - 1450
N-HBend1650 - 1580
C-NStretch1335 - 1250
C-BrStretch~680, ~590
Mass Spectrometry (MS)

The mass spectrum is expected to be characterized by a molecular ion peak corresponding to its exact mass. The presence of one bromine atom will result in a characteristic isotopic pattern (M, M+2) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[11]

m/zIonDescription
~222, ~224[M]⁺Molecular ion peak with ~1:1 ratio
~143[M-Br]⁺Fragment corresponding to the loss of the bromine atom

Synthesis and Purification

A plausible synthetic route for this compound involves the reduction of a nitro group to an amine. A general procedure for a similar transformation is the reduction of 6-bromo-8-nitroquinoline using iron powder in a mixture of ethanol, acetic acid, and water.[12]

Proposed Synthesis Workflow

G Proposed Synthesis of this compound A 3-Bromo-8-nitroquinoline C Reflux A->C B Iron Powder (Fe) Ethanol, Acetic Acid, Water B->C D Reaction Mixture C->D E Neutralization (NaOH) D->E F Filtration (Celite) E->F G Filtrate F->G H Extraction (Ethyl Acetate) G->H I Organic Phase H->I J Drying (Na₂SO₄) & Concentration I->J K Crude Product J->K L Column Chromatography K->L M This compound L->M

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)
  • Reaction Setup: To a round-bottom flask, add 3-bromo-8-nitroquinoline (1.0 equivalent) and a solvent mixture of ethanol, acetic acid, and water.[12]

  • Addition of Reagent: Add iron powder (multiple equivalents) to the solution.[12]

  • Reaction: Heat the reaction mixture to reflux for several hours.[12] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize it with a sodium hydroxide solution.[12]

  • Filtration: Filter the mixture through celite to remove the iron residue and wash the filter cake with ethyl acetate.[12]

  • Extraction: Extract the filtrate with ethyl acetate. Combine the organic layers.[12]

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[12]

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.[12]

Spectroscopic Analysis Protocols

Standard spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

General Workflow for Spectroscopic Characterization

G Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy Sample This compound NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->NMR_Prep MS_Prep Introduce Sample into MS Sample->MS_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep NMR_Acq Acquire ¹H and ¹³C NMR Spectra NMR_Prep->NMR_Acq Data_Analysis Data Analysis and Structure Elucidation NMR_Acq->Data_Analysis MS_Acq Acquire Mass Spectrum (e.g., ESI-MS) MS_Prep->MS_Acq MS_Acq->Data_Analysis IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Acq->Data_Analysis

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Weigh approximately 5-10 mg of the this compound sample.[11] Dissolve the sample in about 0.7-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[11]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, co-add multiple scans to improve the signal-to-noise ratio.[11] For ¹³C NMR, a proton-decoupled spectrum is typically acquired.[11]

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder.[10] Press the mixture into a transparent pellet using a hydraulic press.[10]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[10]

Potential Biological Activities

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[13] Specifically, 8-aminoquinoline and 8-hydroxyquinoline derivatives have been investigated for various therapeutic applications.[14][15][16]

  • Anticancer Activity: Many quinoline derivatives have been studied as potential anticancer agents.[13]

  • Antimicrobial and Antifungal Activity: The 8-hydroxyquinoline scaffold is known for its antimicrobial and antifungal effects.[16]

  • Neuroprotective Activity: 8-Hydroxyquinoline derivatives have been explored as iron-chelators for neuroprotection.[16]

  • Enzyme Inhibition: Certain derivatives act as inhibitors of various enzymes.[16]

Safety and Handling

The following safety information is based on data for structurally related compounds such as 3-bromoquinoline and 8-hydroxyquinoline.[17][18]

  • Hazard Statements: Harmful if swallowed.[17] Causes skin and serious eye irritation.[17] May cause respiratory irritation.

  • Precautionary Statements:

    • Use only under a chemical fume hood.[17][18]

    • Wear personal protective equipment, including gloves, safety glasses, and a lab coat.[17][19]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[18]

    • Do not get in eyes, on skin, or on clothing.[17]

    • Wash hands thoroughly after handling.[18]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[17] It may be light-sensitive.[18]

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[17][18]

    • Skin: Wash off immediately with plenty of soap and water.[18][20]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[17]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[17][18]

Disclaimer: This guide is for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for the most accurate and up-to-date safety information before handling this chemical.

References

An In-depth Technical Guide to 3-Bromoquinolin-8-amine: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromoquinolin-8-amine, a substituted quinoline of interest in medicinal chemistry and materials science. This document details its structural characteristics, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and expected spectroscopic data. The information is presented to serve as a valuable resource for researchers utilizing this versatile chemical building block.

Core Properties and Data

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₇BrN₂.[1] Its structure consists of a quinoline core with a bromine atom at the 3-position and an amino group at the 8-position. The strategic placement of these functional groups offers opportunities for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties

While experimentally determined data for this compound is limited in publicly available literature, its properties can be predicted based on data from structurally related compounds. The following table summarizes key physicochemical information.

PropertyValueSource/Method
Molecular Formula C₉H₇BrN₂PubChem CID 15112545[1]
Molecular Weight 223.07 g/mol CymitQuimica[2]
CAS Number 139399-67-0CymitQuimica[2]
Predicted pKa (of the conjugate acid) ~3-5Inferred from related aminoquinolines[3][4][5]
Predicted XlogP 2.5PubChemLite[6]
Appearance Likely a solid at room temperatureInferred from related aminoquinolines

Note: Predicted values are estimations based on the properties of similar chemical structures and should be confirmed by experimental analysis.

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic strategies. A plausible and efficient method is the selective amination of a dibrominated quinoline precursor, such as 3,8-dibromoquinoline, utilizing a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination. This method is widely used for the formation of carbon-nitrogen bonds.[7]

Proposed Synthetic Workflow

Proposed Synthesis of this compound start 3,8-Dibromoquinoline reagents Ammonia Source (e.g., NH3·H2O) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) start->reagents Reactants reaction Buchwald-Hartwig Amination start->reaction reagents->reaction product This compound reaction->product Crude Product purification Purification (Column Chromatography) product->purification

Caption: Synthetic workflow for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 3,8-Dibromoquinoline

  • Aqueous ammonia (or another suitable ammonia source)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or a similar phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To an oven-dried Schlenk flask, add 3,8-dibromoquinoline (1.0 mmol), Pd₂(dba)₃ (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the base, NaOtBu (1.2-1.5 mmol).

  • Via syringe, add the anhydrous, degassed solvent (3-5 mL) followed by the ammonia source.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Predicted ¹H and ¹³C NMR Data

The following tables present the predicted chemical shifts for the protons and carbons of this compound. These predictions are based on the analysis of related quinoline derivatives.[8][9][10][11]

Table 1: Predicted ¹H NMR Spectroscopic Data (in ppm)

ProtonPredicted Chemical Shift (δ)Multiplicity
H-2~8.8s
H-4~8.1s
H-5~7.0d
H-6~7.3t
H-7~6.8d
-NH₂~5.0br s

Table 2: Predicted ¹³C NMR Spectroscopic Data (in ppm)

CarbonPredicted Chemical Shift (δ)
C-2~150
C-3~115 (C-Br)
C-4~135
C-4a~128
C-5~112
C-6~129
C-7~110
C-8~145 (C-NH₂)
C-8a~140

Note: NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[12]

Table 3: Characteristic IR Absorption Bands (in cm⁻¹)

Functional GroupVibrationExpected Wavenumber Range
N-H (amine)Asymmetric & Symmetric Stretch3400 - 3250 (two bands)
C-H (aromatic)Stretch3100 - 3000
C=C, C=N (aromatic)Stretch1620 - 1450
N-H (amine)Bend1650 - 1580
C-NStretch1335 - 1250
C-BrStretch700 - 500

Characterization Workflow

Structural Elucidation of this compound synthesis Synthesized Compound purification Purification synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Caption: Workflow for the characterization of this compound.

Potential Applications and Further Research

Substituted quinolines are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties.[13][14][15] The presence of both a bromine atom and an amino group on the quinoline scaffold of this compound makes it an attractive candidate for further investigation in drug discovery programs. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while the amino group can be modified to explore structure-activity relationships.[16] Future research should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and the exploration of its biological activity profile.

References

An In-depth Technical Guide to 3-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromoquinolin-8-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its fundamental chemical properties, outlines a plausible synthetic protocol, and discusses its potential applications in research and drug development.

Core Molecular Data

This compound is a substituted quinoline, a structural motif prevalent in a wide array of biologically active compounds. The introduction of a bromine atom at the 3-position and an amine group at the 8-position provides handles for further chemical modifications, making it a valuable building block in synthetic chemistry.

PropertyValueCitation(s)
Molecular Formula C₉H₇BrN₂[1]
Molecular Weight 223.073 g/mol [1]
CAS Number 139399-67-0[1]
IUPAC Name This compound
Canonical SMILES C1=CC2=C(C(=C1)N)N=CC=C2Br
InChI Key NDROWMOVSVLHDO-UHFFFAOYSA-N[1]
Physical Appearance Expected to be a solid at room temperature.
Purity Commercially available up to 98%[1]

Synthetic Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible and efficient route can be designed based on established methods for the functionalization of the quinoline scaffold. The most direct approach involves the regioselective bromination of 8-aminoquinoline.

Proposed Synthesis: Electrophilic Bromination of 8-Aminoquinoline

This protocol is adapted from general procedures for the bromination of 8-substituted quinolines.[2] The amino group at the 8-position is an activating group, directing electrophilic substitution to the 5 and 7 positions. However, by carefully controlling the reaction conditions and stoichiometry of the brominating agent, bromination at other positions can be achieved, although potentially with the formation of multiple isomers requiring purification. A more regioselective synthesis might involve a multi-step sequence starting from a different quinoline precursor.

Materials:

  • 8-Aminoquinoline

  • N-Bromosuccinimide (NBS) or molecular bromine (Br₂)

  • A suitable solvent (e.g., Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), or Acetonitrile (CH₃CN))

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

  • Purification apparatus (e.g., column chromatography system)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 8-aminoquinoline (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Reagent Addition: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide, 1.0-1.2 equivalents) in the same solvent to the stirred solution of 8-aminoquinoline at room temperature. The reaction should be protected from light, especially when using molecular bromine.[2]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound from other isomers and byproducts.

Potential Applications in Drug Discovery

Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3] The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel therapeutic agents. The bromine atom serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the amino group can be functionalized to modulate the compound's physicochemical properties and target interactions.

Experimental and Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and subsequent derivatization of this compound for use in a drug discovery screening cascade.

G Workflow for Synthesis and Derivatization of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_derivatization Derivatization & Screening start 8-Aminoquinoline reaction Electrophilic Bromination start->reaction Reactant crude Crude Product Mixture reaction->crude Yields purification Column Chromatography crude->purification Isolate pure Pure this compound purification->pure Yields derivatization Suzuki Coupling or Amine Functionalization pure->derivatization Scaffold library Compound Library derivatization->library Generates screening Biological Screening library->screening Input hits Hit Compounds screening->hits Identifies

References

Spectroscopic Characterization of 3-Bromoquinolin-8-amine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromoquinolin-8-amine and its analogues. A precise understanding of the molecular structure of these compounds is crucial for the prediction and optimization of their therapeutic potential. This document collates available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, details relevant experimental methodologies, and outlines a general workflow for the synthesis and characterization of this important class of heterocyclic compounds.

Spectroscopic Data of 3-Bromoquinoline and its Analogues

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for 3-bromoquinoline and a selection of its derivatives. This comparative data is essential for understanding the influence of various substituents on the spectroscopic properties of the quinoline core.[1] Due to the limited availability of complete, published spectroscopic data for this compound, this guide utilizes data from its direct precursor, 6,8-Dibromoquinoline, and related analogues as a foundational reference.[2] The expected spectral characteristics of the target amine and its derivatives can be inferred based on established principles of spectroscopy and known substituent effects.[2]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of quinoline derivatives typically displays a complex pattern of signals in the aromatic region, generally between 7.0 and 9.0 ppm.[3] The introduction of substituents such as bromine or an amino group can induce notable shifts in the resonance of the protons.[3][4]

CompoundH-2H-4H-5H-6H-7H-8Other SignalsSolventReference
3-Bromoquinoline 8.95 (d, J=2.4 Hz)8.25 (d, J=2.4 Hz)8.10 (d, J=8.4 Hz)7.65 (ddd, J=8.4, 7.0, 1.4 Hz)7.80 (ddd, J=8.4, 7.0, 1.4 Hz)7.95 (d, J=8.4 Hz)-CDCl₃[1]
3-Aminoquinoline 8.77 (d)7.17 (d)8.08 (d)7.38-7.26 (m)7.38-7.26 (m)---[4]
8-Bromoquinoline 8.95 (dd)8.45 (dd)7.85 (dd)7.45 (t)7.80 (dd)---[4]
Predicted for 6,8-Dibromoquinolin-3-amine ~8.8-9.0 (s)Singlet, downfield shifted~7.9-8.1 (d)No signal~7.6-7.8 (d)No signal--[4]

Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling patterns are denoted as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), and m (multiplet). Data for 3-Aminoquinoline and 8-Bromoquinoline are sourced from publicly available spectral databases. Predicted values are estimations based on substituent effects.[4]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Electronegative atoms like bromine significantly influence the chemical shifts of nearby carbon atoms.[3] The carbons bearing bromine atoms are expected to be significantly deshielded.[4]

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aSolventReference
3-Bromoquinoline 150.2120.5147.8128.5129.6128.1129.4127.9147.2CDCl₃[1]
3-Aminoquinoline 145.2138.1121.5128.7129.1126.4128.9118.6144.5-[4]
8-Bromoquinoline 150.8122.1136.4128.2130.1127.2126.9124.5147.5-[4]

Note: Data for 3-Aminoquinoline and 8-Bromoquinoline are sourced from publicly available spectral databases. Predicted values are estimations based on substituent effects.[4]

Infrared (IR) Spectroscopic Data

The IR spectrum is useful for identifying characteristic functional groups within a molecule. For this compound analogues, key absorption bands include N-H stretches for the primary amine, C=C and C=N stretches of the aromatic system, and C-Br stretches.[4]

CompoundN-H Stretch (cm⁻¹)C=N Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Reference
3-Bromoquinoline -15951570, 1480680[1]
Predicted for 6,8-Dibromoquinolin-3-amine 3400-3200~1600~1570-1450~700-600[4]

Experimental Protocols

The following are generalized procedures for the synthesis and spectroscopic analysis of this compound analogues.

Synthesis of 3-Aminoquinoline from 3-Bromoquinoline

The synthesis of 3-aminoquinoline from 3-bromoquinoline can be achieved via a palladium-catalyzed Buchwald-Hartwig amination, which is a versatile method for forming carbon-nitrogen bonds.[5]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[5]

General Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-bromoquinoline (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (2-10 mol%).[5]

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add a solution of an amine source (e.g., benzophenone imine or ammonia) and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene or dioxane).

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the quinoline derivative and dissolve it in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[3] An internal standard like tetramethylsilane (TMS) may be added if required.[3]

  • Instrument Parameters (¹H NMR):

    • Pulse Program: A standard single-pulse experiment is typically used.[1]

    • Number of Scans: 16-64 scans are generally sufficient, depending on the sample concentration.[1]

    • Spectral Width: A range of -2 to 12 ppm is usually adequate for quinoline derivatives.[1]

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.[1]

  • Instrument Parameters (¹³C NMR):

    • Pulse Program: A standard proton-decoupled pulse program is used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Spectral Width: A range of 0 to 200 ppm is generally used.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2] Place the mixture into a pellet die and apply pressure to form a transparent or translucent pellet.[2]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.[2] Record the spectrum, typically in the range of 4000-400 cm⁻¹.[2] A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.[2]

Visualizations

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound analogues.

G start Starting Materials (e.g., 3-Bromoquinoline) synthesis Chemical Synthesis (e.g., Buchwald-Hartwig Amination) start->synthesis workup Reaction Work-up & Crude Product Isolation synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification pure_product Pure Analogue purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms data Spectroscopic Data Analysis & Elucidation nmr->data ir->data ms->data end Characterized Compound data->end

Caption: General workflow for the synthesis and spectroscopic characterization of quinoline analogues.

Conceptual Pathway for Biological Screening

Quinoline derivatives are known for their broad range of biological activities, including anticancer and antimicrobial effects.[6][7] The following diagram outlines a conceptual pathway for the initial biological screening of newly synthesized this compound analogues.

G compound Characterized Analogue invitro In Vitro Screening compound->invitro cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) invitro->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) invitro->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) invitro->enzyme data_analysis Data Analysis (IC₅₀, MIC determination) cytotoxicity->data_analysis antimicrobial->data_analysis enzyme->data_analysis hit Hit Identification data_analysis->hit lead_opt Lead Optimization hit->lead_opt

Caption: Conceptual workflow for the initial biological screening of novel quinoline analogues.

References

"1H NMR and 13C NMR analysis of bromo-aminoquinolines"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Bromo-aminoquinolines

Introduction

Bromo-aminoquinolines represent a significant class of heterocyclic compounds, forming the structural core of numerous molecules with pronounced biological activity. In the realm of drug discovery and development, the precise structural elucidation of these compounds is paramount for understanding structure-activity relationships (SAR) and ensuring the identity and purity of synthetic intermediates and final products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for the non-destructive analysis of these molecular structures.[1][2]

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the ¹H and ¹³C NMR analysis of bromo-aminoquinolines. It is designed for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of how to apply NMR techniques for the unambiguous characterization of this important compound class.

Core Principles of NMR Spectroscopy for Bromo-aminoquinolines

The NMR spectrum of a bromo-aminoquinoline is dictated by the unique electronic environment of each proton and carbon atom within the molecule. The quinoline ring system itself, combined with the opposing electronic effects of the bromine and amino substituents, gives rise to characteristic spectral patterns.

¹H NMR Spectroscopy: Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm).[1] The electron-withdrawing nitrogen atom significantly deshields adjacent protons, causing them to appear at a lower field.[1] Specifically, the H-2 proton is often the most downfield signal due to its proximity to the nitrogen.[1]

  • Substituent Effects:

    • Amino Group (-NH₂): As a strong electron-donating group, the amino substituent increases electron density on the ring, particularly at the ortho and para positions. This causes a significant upfield shift (shielding) of nearby protons.

    • Bromo Group (-Br): As an electronegative, electron-withdrawing group, bromine decreases electron density on the ring. This deshielding effect results in a downfield shift for adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.[1] The chemical shifts are highly sensitive to the electronic effects of the substituents. Carbons directly attached to the nitrogen, bromine, and amino groups will show the most significant shifts.

Data Presentation: Predicted NMR Data for Bromo-aminoquinoline Isomers

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for representative bromo-aminoquinoline isomers. These values are estimated based on the established principles of substituent effects on the quinoline core and should be considered illustrative. Actual experimental values may vary based on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Select Bromo-aminoquinoline Isomers

Proton Assignment5-Bromo-8-aminoquinoline8-Bromo-5-aminoquinoline6-Bromo-4-aminoquinoline
H-2~8.85~8.90~8.50
H-3~7.45~7.50~6.70
H-4~8.60~8.20-
H-5-~6.90~7.90
H-6~7.60~7.55-
H-7~7.00~7.80~7.65
H-8--~8.30
-NH₂~5.50 (broad s)~5.80 (broad s)~6.90 (broad s)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Select Bromo-aminoquinoline Isomers

Carbon Assignment5-Bromo-8-aminoquinoline8-Bromo-5-aminoquinoline6-Bromo-4-aminoquinoline
C-2~149.5~150.0~148.0
C-3~122.0~122.5~115.0
C-4~135.0~138.0~150.5
C-4a~139.0~140.0~149.0
C-5~110.0~118.0~130.0
C-6~133.0~125.0~119.0
C-7~115.0~130.0~131.0
C-8~145.0~112.0~126.0
C-8a~128.0~127.0~124.0

Experimental Protocols

Acquiring high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[3]

1. Sample Preparation

  • Sample Weighing: For ¹H NMR, accurately weigh 5-20 mg of the bromo-aminoquinoline sample. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. DMSO-d₆ is often a good choice for amino-containing compounds due to its ability to solubilize polar molecules and slow down N-H proton exchange. CDCl₃ can also be used, but proton exchange may broaden the -NH₂ signal.[3]

  • Dissolution and Transfer: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. For enhanced sample purity, filter the solution through a small plug of glass wool in a Pasteur pipette while transferring it into a standard 5 mm NMR tube.[3]

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.[4]

  • Tuning and Locking: Tune and match the probe for the respective nucleus (¹H or ¹³C). Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

Table 3: Recommended NMR Acquisition Parameters

Parameter¹H NMR Acquisition¹³C NMR Acquisition
Pulse Program Standard one-pulse sequence (e.g., zg30)Standard proton-decoupled pulse sequence (e.g., zgpg30)
Temperature 298 K (25 °C)298 K (25 °C)
Spectral Width (SW) ~15 ppm, centered around 7 ppm~220 ppm, centered around 120 ppm
Acquisition Time (AQ) 2-4 seconds1-2 seconds
Relaxation Delay (D1) 2-5 seconds2 seconds
Number of Scans (NS) 8-161024 or more

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the NMR analysis of bromo-aminoquinolines.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire Acquire FID (¹H & ¹³C) setup->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum process->reference analyze Analyze Data (δ, J, Integration) reference->analyze elucidate Structure Elucidation analyze->elucidate substituent_effects quinoline Quinoline Core (Reference Resonances) substituent_amino Amino Group (-NH₂) (Electron Donating) quinoline->substituent_amino substituent_bromo Bromo Group (-Br) (Electron Withdrawing) quinoline->substituent_bromo effect_shielding Shielding Effect (Increased e⁻ density) substituent_amino->effect_shielding causes effect_deshielding Deshielding Effect (Decreased e⁻ density) substituent_bromo->effect_deshielding causes shift_upfield Upfield Shift (Lower δ ppm) effect_shielding->shift_upfield results in shift_downfield Downfield Shift (Higher δ ppm) effect_deshielding->shift_downfield results in nmr_correlation Hn ¹H Nucleus (n) Hm ¹H Nucleus (m) Hn->Hm COSY (²⁻³JHH) Cn ¹³C Nucleus (n) Hn->Cn HSQC (¹JCH) Cm ¹³C Nucleus (m) Hn->Cm HMBC (²⁻³JCH)

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry and Fragmentation of 3-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior and fragmentation pattern of 3-Bromoquinolin-8-amine. The information presented herein is essential for the unambiguous identification, structural elucidation, and purity assessment of this important quinoline derivative in various research and development settings.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from predictable cleavage patterns. Due to the presence of a bromine atom, the molecular ion and any bromine-containing fragments will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), corresponding to the 79Br and 81Br isotopes.

A summary of the predicted key ions and their relative abundances in an Electron Ionization (EI) mass spectrum is presented below.

Predicted m/z Ion Formula Proposed Fragmentation Relative Abundance
222/224[C9H7BrN2]+•Molecular Ion (M+•)High
143[C9H7N2]+Loss of Br•Moderate
116[C8H6N]+Loss of HCN from [M-Br]+Moderate to High
89[C7H5]+Loss of HCN from [C8H6N]+Moderate

Theoretical Fragmentation Pattern

The fragmentation of this compound under mass spectrometric conditions, particularly with a hard ionization technique like Electron Ionization (EI), is expected to proceed through several key pathways. The primary fragmentation event is the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. Subsequent fragmentations involve the characteristic losses from the quinoline ring system.

A proposed fragmentation pathway is as follows:

  • Molecular Ion Formation : The initial event is the removal of an electron to form the molecular ion radical cation, [C9H7BrN2]+•, at m/z 222 and 224.

  • Loss of Bromine Radical : The molecular ion readily undergoes the loss of a bromine radical (Br•) to form a stable cation at m/z 143.

  • Loss of Hydrogen Cyanide (HCN) : The quinoline ring system is known to fragment via the elimination of a neutral molecule of hydrogen cyanide (HCN). The ion at m/z 143 can lose HCN to yield a fragment ion at m/z 116.

  • Further Fragmentation : The ion at m/z 116 can undergo further fragmentation, including another loss of HCN, to produce smaller, stable aromatic cations, such as the ion at m/z 89.

Experimental Protocols

A detailed methodology for the analysis of this compound by mass spectrometry is provided below. This protocol is based on standard procedures for the analysis of small aromatic amines and can be adapted for various mass spectrometry platforms.

Sample Preparation
  • Dissolution : Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilution : For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • Filtration : If necessary, filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Mass Spectrometry Conditions

The following parameters are recommended for acquiring the mass spectrum of this compound.

Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements. The instrument can be coupled to a Gas Chromatography (GC) or Liquid Chromatography (LC) system for sample introduction.

Ionization Mode :

  • Electron Ionization (EI) : For detailed fragmentation analysis.

  • Electrospray Ionization (ESI) : For softer ionization and confirmation of the molecular weight.

Typical EI-MS Parameters :

  • Ion Source Temperature : 200-250 °C

  • Electron Energy : 70 eV

  • Trap Current : 100-200 µA

  • Mass Range : m/z 50-300

Typical ESI-MS Parameters :

  • Ionization Polarity : Positive

  • Capillary Voltage : 3.0-4.5 kV

  • Cone Voltage : 20-40 V

  • Desolvation Gas Flow : 600-800 L/hr (Nitrogen)

  • Desolvation Temperature : 350-450 °C

  • Source Temperature : 120-150 °C

  • Mass Range : m/z 50-300

Visualizing the Fragmentation Pathway

The logical flow of the fragmentation of this compound can be visualized using a directed graph. The following diagram, generated using the DOT language, illustrates the proposed fragmentation pathway.

Fragmentation_Pathway M [C₉H₇BrN₂]⁺˙ m/z 222/224 (Molecular Ion) F1 [C₉H₇N₂]⁺ m/z 143 M->F1 - Br• F2 [C₈H₆N]⁺ m/z 116 F1->F2 - HCN F3 [C₇H₅]⁺ m/z 89 F2->F3 - HCN

Caption: Proposed fragmentation pathway of this compound.

An In-Depth Technical Guide to the FTIR Spectroscopic Characterization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-transform infrared (FTIR) spectroscopy as a pivotal technique for the characterization of quinoline derivatives. Quinoline and its analogues are a significant class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. Accurate structural elucidation and characterization are critical for the advancement of research and development in these fields. This document outlines the core principles of FTIR spectroscopy, details experimental protocols, presents tabulated quantitative data for characteristic vibrational modes, and illustrates a logical workflow for the analysis of quinoline derivatives.

Introduction to FTIR Spectroscopy of Quinoline Derivatives

FTIR spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its characteristic vibrations. This results in a unique spectral fingerprint that can be used to identify functional groups and elucidate the overall molecular structure.

For quinoline derivatives, FTIR spectroscopy is instrumental in:

  • Confirming the presence of the quinoline core: Identifying the characteristic stretching and bending vibrations of the fused aromatic ring system.

  • Identifying functional groups: Detecting the presence of various substituents on the quinoline ring, such as carbonyl, hydroxyl, amino, and alkyl groups.

  • Monitoring chemical reactions: Tracking the formation of new bonds and the disappearance of reactants during the synthesis of quinoline derivatives.

  • Assessing purity: Detecting the presence of impurities or starting materials in the final product.

Characteristic Vibrational Frequencies of Quinoline Derivatives

The FTIR spectrum of a quinoline derivative can be divided into several regions, each corresponding to specific types of molecular vibrations. The precise wavenumbers of these vibrations can be influenced by the nature and position of substituents on the quinoline ring.

C-H Vibrations

The stretching and bending vibrations of the carbon-hydrogen bonds in the quinoline ring system are key features in the FTIR spectrum.

  • Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.[1] The presence of multiple weak bands in this region is characteristic of the aromatic nature of the quinoline core.

  • Aliphatic C-H Stretching: For quinoline derivatives with alkyl substituents, the C-H stretching vibrations are observed in the 3000-2850 cm⁻¹ range.

  • C-H In-Plane Bending: These vibrations occur in the 1300-1000 cm⁻¹ region.[2]

  • C-H Out-of-Plane Bending: The out-of-plane bending modes are found in the 900-675 cm⁻¹ region and their positions can be indicative of the substitution pattern on the aromatic rings.[1]

Ring Vibrations (C=C and C=N Stretching)

The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system give rise to a series of characteristic bands.

  • C=C Stretching: Aromatic C=C stretching vibrations are typically observed in the 1650-1430 cm⁻¹ region.

  • C=N Stretching: The C=N stretching vibration of the pyridine ring in quinoline is often found in the 1630-1600 cm⁻¹ range.

Vibrations of Common Functional Groups

The presence of various functional groups as substituents on the quinoline ring will introduce additional characteristic absorption bands. The following table summarizes the typical wavenumber ranges for some common functional groups found in quinoline derivatives.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)References
Carbonyl (C=O)Stretching1750 - 1650[3][4]
Hydroxyl (O-H)Stretching (H-bonded)3600 - 3200 (broad)[5]
Amine (N-H)Stretching3500 - 3300[4]
Ether (C-O)Stretching1300 - 1000[3]
Nitro (NO₂)Asymmetric Stretching1570 - 1490[6]
Symmetric Stretching1390 - 1300[6]
Thiol (S-H)Stretching2600 - 2550[6]
Halogens (C-X)C-F Stretching1400 - 1000[6]
C-Cl Stretching840 - 600[6]
C-Br Stretching< 700[6]
C-I Stretching< 600[6]

Experimental Protocols

The quality of an FTIR spectrum is highly dependent on the sample preparation technique. For solid quinoline derivatives, the two most common methods are Attenuated Total Reflectance (ATR) and the potassium bromide (KBr) pellet method.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a popular technique due to its simplicity and minimal sample preparation.[7]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid quinoline derivative powder directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the FTIR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue after the measurement.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix.

Methodology:

  • Sample Preparation: Grind a small amount (1-2 mg) of the quinoline derivative with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Background Spectrum: Place the empty pellet holder in the spectrometer and record a background spectrum.

  • Sample Spectrum: Mount the KBr pellet containing the sample in the spectrometer's sample holder and acquire the FTIR spectrum.

  • Data Processing: The instrument software will process the raw data to generate the final spectrum.

Data Interpretation Workflow

The systematic interpretation of an FTIR spectrum is crucial for accurate structural elucidation. The following workflow provides a logical approach to analyzing the FTIR data of a newly synthesized quinoline derivative.

FTIR_Interpretation_Workflow start Obtain FTIR Spectrum region_analysis Analyze Key Spectral Regions start->region_analysis functional_group Identify Functional Groups (e.g., C=O, O-H, N-H) region_analysis->functional_group > 1600 cm-1 quinoline_core Confirm Quinoline Core Vibrations (C=C, C=N, aromatic C-H) region_analysis->quinoline_core 3100-3000 cm-1 1650-1400 cm-1 fingerprint Analyze Fingerprint Region (1500-500 cm-1) region_analysis->fingerprint < 1500 cm-1 structure_elucidation Propose/Confirm Molecular Structure functional_group->structure_elucidation quinoline_core->structure_elucidation comparison Compare with Reference Spectra (Starting Materials, Literature Data) fingerprint->comparison comparison->structure_elucidation end Final Characterization structure_elucidation->end

References

"Chemical structure and IUPAC name of 3-Bromoquinolin-8-amine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromoquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a quinoline derivative of interest in medicinal chemistry and materials science. This guide covers its chemical identity, structural properties, and a plausible synthetic pathway, presenting data in a clear, structured format for research and development applications.

This compound is a heterocyclic aromatic compound featuring a quinoline core. The structure is characterized by a bromine atom substituted at the 3-position and an amine group at the 8-position of the quinoline ring system.

G start 3-Aminoquinoline intermediate1 3-Bromoquinoline start->intermediate1 1. NaNO₂, H₂SO₄ 2. CuBr, HBr intermediate2 3-Bromo-8-nitroquinoline intermediate1->intermediate2 HNO₃, H₂SO₄ product This compound intermediate2->product Fe, AcOH

Methodological & Application

Application Notes and Protocols for the Use of 3-Bromoquinolin-8-amine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-bromoquinolin-8-amine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This key building block is instrumental in the synthesis of diverse 3-aryl-8-aminoquinoline scaffolds, which are of significant interest in medicinal chemistry and materials science. The protocols and data presented herein are derived from established methodologies for similar bromoquinoline systems and serve as a foundational guide for reaction development and optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] In the context of drug discovery, this reaction is frequently employed to synthesize complex molecular architectures from readily available building blocks.[3] this compound is a valuable substrate in this regard, as the resulting 3-aryl-8-aminoquinoline core is a privileged scaffold found in numerous biologically active compounds. The strategic placement of the bromine atom at the C-3 position and the amino group at the C-8 position allows for selective functionalization and the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).[3][4] The amino group can also serve as a handle for further derivatization or as a key pharmacophoric feature.

Reaction Mechanism and Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The reaction is initiated by the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex. This is followed by transmetalation with a boronic acid or its ester, which is activated by a base. The final step is reductive elimination from the resulting diorganopalladium(II) complex to afford the desired 3-aryl-8-aminoquinoline product and regenerate the Pd(0) catalyst.[5][6]

When working with this compound, the presence of the free amino group at the 8-position may influence the reaction. Potential challenges include the coordination of the amine to the palladium catalyst, which could affect its catalytic activity.[7] However, successful Suzuki couplings have been reported for ortho-substituted anilines, suggesting that with appropriate ligand and base selection, high yields can be achieved.[8]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar bromoquinolines and may require optimization for specific substrates.[4][9]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, THF/water)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3-aryl-8-aminoquinoline.

Quantitative Data for Suzuki Coupling of Related Bromoquinolines

While specific data for a wide range of Suzuki couplings with this compound is not extensively published, the following table summarizes representative reaction conditions and yields for the coupling of similar bromoquinoline substrates. This data can serve as a valuable starting point for reaction optimization.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterPd precatalyst (P1-L4)DBUTHF/H₂O1100.1782
6,8-Dibromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂O90-80 (Disubstituted)[9]
5-Bromo-8-methoxyquinolinePhenylboronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂O90-75[9]
8-BromoquinolineArylboronic acidPd(OAc)₂ / n-BuPAd₂K₃PO₄Toluene10012up to 98[10]

Visualizations

Experimental Workflow

G Experimental Workflow for Suzuki Coupling prep Preparation of Reactants setup Reaction Setup in Schlenk Flask prep->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Addition of Degassed Solvent inert->solvent reaction Heating and Stirring solvent->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated 3-Aryl-8-aminoquinoline purification->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Simplified Catalytic Cycle

G Simplified Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-Br pd0->pd2_complex Oxidative Addition pd2_aryl Ar-Pd(II)L_n-Ar' pd2_complex->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Ar-Ar' pd2_aryl->product aryl_bromide This compound (Ar-Br) aryl_bromide->pd2_complex boronic_acid Ar'-B(OR)2 boronic_acid->pd2_aryl

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for Buchwald-Hartwig Amination with 3-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities.[1] The functionalization of the quinoline ring is a key strategy in the development of novel therapeutic agents. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become an invaluable tool in organic synthesis and drug discovery, offering a significant improvement over harsher, traditional methods for C-N bond formation.[1][2]

These application notes provide a comprehensive guide for the Buchwald-Hartwig amination of 3-bromoquinolin-8-amine with aryl halides. This protocol is designed to assist researchers in the synthesis of novel N-aryl-3-bromoquinolin-8-amine derivatives, which are valuable intermediates for the development of new pharmaceuticals and functional materials.

Reaction Principle

The Buchwald-Hartwig amination of this compound with an aryl halide proceeds via a palladium-catalyzed cross-coupling mechanism. The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine (the 8-amino group of this compound), deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst.[3][4][5] The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction.[6]

Data Presentation: Representative Reaction Conditions

The successful execution of a Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table summarizes representative conditions that can be adapted and optimized for the coupling of this compound with various aryl halides.

ParameterConditionNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Typically used in 1-5 mol%.[1][6]
Ligand Xantphos, BINAP, DavePhos, JohnphosBulky, electron-rich phosphine ligands are generally preferred to promote both oxidative addition and reductive elimination.[2][6][7]
Base NaOtBu, K₂CO₃, Cs₂CO₃The choice of base can be critical and substrate-dependent. Stronger bases like NaOtBu are common, but inorganic bases can be used for sensitive substrates.[1][5][7]
Solvent Toluene, Dioxane, THFAnhydrous, degassed solvents are essential to prevent catalyst deactivation.[1]
Temperature 80-120 °CHigher temperatures may be required for less reactive aryl halides.[1][6]
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.[6]

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound with an aryl halide. This protocol may require optimization for specific substrates and scales.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Addition of Reactants: Add this compound and the aryl halide to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-bromoquinolin-8-amine.[1]

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine Pd Catalyst, Ligand, and Base prep2 Add this compound and Aryl Halide prep1->prep2 prep3 Add Anhydrous, Degassed Solvent prep2->prep3 react1 Heat and Stir under Inert Atmosphere prep3->react1 react2 Monitor Progress (TLC/LC-MS) react1->react2 workup1 Cool and Dilute react2->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination this compound amido_complex Pd(II)-Amido Complex amine_coordination->amido_complex Base amido_complex->pd0 Reductive Elimination product N-Aryl-3-bromo- quinolin-8-amine amido_complex->product aryl_halide Ar-X amine 3-Bromoquinolin- 8-amine base Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 3-Bromoquinolin-8-amine as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Bromoquinolin-8-amine as a key building block in the synthesis of diverse heterocyclic compounds. Due to the limited availability of direct experimental procedures for this compound in the current literature, this document presents a proposed synthetic pathway and outlines its potential applications in constructing fused heterocyclic systems based on established chemical principles and analogous reactions reported for similar quinoline derivatives.

Synthesis of this compound

The synthesis of this compound can be strategically achieved through a two-step process involving the nitration of 3-bromoquinoline followed by the reduction of the resulting nitro intermediate.

Proposed Synthetic Pathway:

A plausible route for the synthesis of this compound is outlined below. This pathway is inferred from known procedures for the nitration and reduction of similar quinoline systems.

Synthesis of this compound cluster_synthesis Proposed Synthesis of this compound 3-Bromoquinoline 3-Bromoquinoline 3-Bromo-8-nitroquinoline 3-Bromo-8-nitroquinoline 3-Bromoquinoline->3-Bromo-8-nitroquinoline Nitration (HNO3/H2SO4) This compound This compound 3-Bromo-8-nitroquinoline->this compound Reduction (e.g., Fe/HCl or SnCl2/HCl)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols:

Protocol 1: Synthesis of 3-Bromo-8-nitroquinoline (Proposed)

This protocol is adapted from the nitration of 8-bromoquinoline.[1]

Materials:

  • 3-Bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-bromoquinoline (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Slowly add potassium nitrate (4.0 eq) portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Basify the mixture to pH 9 with a saturated solution of sodium carbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3-bromo-8-nitroquinoline by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound (Proposed)

This protocol is based on the reduction of nitroquinolines.

Materials:

  • 3-Bromo-8-nitroquinoline

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Iron powder

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 3-bromo-8-nitroquinoline (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Add iron powder (excess) portion-wise to the stirred suspension.

  • Heat the mixture to reflux with vigorous stirring for several hours and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and filter it through celite to remove the iron salts.

  • Neutralize the filtrate with a sodium hydroxide solution to precipitate the crude amine.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Applications of this compound in Heterocyclic Synthesis

The unique arrangement of the amino and bromo substituents in this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.

Synthesis of Quinolino[8,7-b][1][2][3]triazoles (Proposed)

The ortho-amino and bromo groups can be utilized to construct a fused triazole ring.

Quinolino-triazole Synthesis cluster_triazole Proposed Synthesis of Quinolino[8,7-b][1,2,3]triazoles This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt Diazotization (NaNO2, HCl) Quinolino-triazole Quinolino-triazole Diazonium Salt->Quinolino-triazole Intramolecular Cyclization

Caption: Proposed pathway to quinolino-fused triazoles.

Protocol 3: Synthesis of Quinolino[8,7-b][1][2]triazoles (Proposed)

Materials:

  • This compound

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in dilute hydrochloric acid at 0-5°C.

  • Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture at this temperature for 30 minutes to ensure complete diazotization.

  • Allow the reaction to warm to room temperature to facilitate intramolecular cyclization.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Synthesis of Imidazo[4,5-h]quinolines (Proposed)

Condensation with aldehydes followed by intramolecular cyclization can lead to the formation of fused imidazole rings.

Imidazo-quinoline Synthesis cluster_imidazole Proposed Synthesis of Imidazo[4,5-h]quinolines This compound This compound Schiff Base Schiff Base This compound->Schiff Base Condensation (R-CHO) Imidazo-quinoline Imidazo-quinoline Schiff Base->Imidazo-quinoline Intramolecular Cyclization (Oxidative) Pyrazino-quinoline Synthesis cluster_pyrazine Proposed Synthesis of Pyrazino[2,3-h]quinolines This compound This compound Pyrazino-quinoline Pyrazino-quinoline This compound->Pyrazino-quinoline Condensation (Glyoxal or Biacetyl)

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-bromoquinolin-8-amine. The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 3-position opens avenues for the synthesis of novel therapeutic agents and functional materials.[1][2] These protocols and notes are designed to serve as a foundational resource for synthetic, organic, and medicinal chemists.

While specific data for this compound is often inferred from structurally related bromoquinolines, the methodologies presented here are robust and adaptable.[3][4] The presence of the 8-amino group may influence reaction kinetics or catalyst activity, necessitating substrate-specific optimization.

General Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki, Stille, Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[1][5]

General_Catalytic_Cycle pd0 Pd(0)Ln oxidative_complex R-Pd(II)(X)Ln pd0->oxidative_complex Oxidative Addition transmetalation_complex R-Pd(II)(R')Ln oxidative_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 product R-R' transmetalation_complex->product Reductive Elimination byproduct M-X transmetalation_complex->byproduct        reagents R-X reagents->pd0 coupling_partner R'-M coupling_partner->oxidative_complex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling this compound with an organoboron compound.[3] This reaction is instrumental in synthesizing 3-aryl or 3-vinyl quinoline derivatives.[2] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.[2][3]

Quantitative Data Summary: Suzuki-Miyaura Coupling

The following table summarizes reaction conditions for the Suzuki-Miyaura coupling of various bromoquinolines. These conditions serve as a starting point for the optimization of reactions with this compound.

EntrySubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-BromoquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90-11012~75[3]
23-BromoquinolineArylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9012High[3]
33-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (Pd precatalyst)DBUTHF/H₂O1100.1782[4][7]
45-Bromo-8-methoxyquinolinePhenylboronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂O90-75[4]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from established literature.[2][4]

  • Reaction Setup : In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[3][4]

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.[4]

  • Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v, 10-12 mL total), via syringe.[2][4]

  • Reaction : Place the flask in a preheated oil bath and heat the mixture to 80-110 °C with vigorous stirring.[4]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.[4]

  • Workup : After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[2] Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.[2]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2] Purify the crude product by column chromatography on silica gel.[3]

Suzuki_Workflow start Start setup 1. Reaction Setup Combine this compound, Boronic Acid, Catalyst, Base start->setup inert 2. Establish Inert Atmosphere Evacuate and backfill with Argon (3x) setup->inert solvent 3. Solvent Addition Inject degassed Dioxane/Water inert->solvent react 4. Reaction Heat at 90-110°C with stirring solvent->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Workup Cool, dilute, and perform aqueous extraction monitor->workup Upon Completion purify 7. Purification Column Chromatography workup->purify end End (Pure 3-Arylquinolin-8-amine) purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of N-arylquinolinamines from this compound and a primary or secondary amine.[1][5] This reaction has largely replaced harsher, traditional methods for C-N bond formation.[5]

Quantitative Data Summary: Buchwald-Hartwig Amination

The following table presents catalyst systems and conditions for the amination of bromoquinolines and related aryl bromides.

EntrySubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
13-BromoquinolineGeneral AminePd₂(dba)₃ / Phosphine LigandNaOtBuToluene80-120High[1]
2Aryl BromideGeneral AminePd(OAc)₂ / XPhosNaOtBu / K₃PO₄Toluene / Dioxane80-120High[3]
3Aryl BromideSecondary AminePd(OAc)₂ / BINAPNaOtBuToluene80-110High[3]
48-(Benzyloxy)-5-bromoquinolineN-methylanilinePd(OAc)₂ / L3 (Buchwald Ligand)NaOtBuToluene110-12093[8]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination.[1][3]

  • Reaction Setup : In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol% or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 1.5-10 mol%), and a strong base (e.g., NaOtBu, 1.2-2.0 eq.).[1][3][4]

  • Inert Atmosphere : Seal the tube with a septum. If not in a glovebox, evacuate and backfill with argon three times.[1]

  • Reagent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe. Then, add this compound (1.0 mmol, 1.0 eq.) and the desired amine (1.2 mmol, 1.2 eq.).[3]

  • Reaction : Seal the tube and heat the mixture in an oil bath at 80-120 °C.[3]

  • Monitoring : Monitor the reaction until the starting material is consumed, as indicated by TLC or GC analysis.[3]

  • Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.[4]

  • Purification : Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired N-substituted-3-aminoquinolin-8-amine.[4]

Heck Reaction

The Heck reaction facilitates the formation of a C-C bond by coupling this compound with an alkene, yielding a 3-alkenyl-substituted quinoline.[6][9] The reaction typically requires a palladium catalyst and a base to neutralize the hydrogen halide formed during the catalytic cycle.[6][9]

Quantitative Data Summary: Heck Reaction

This table summarizes conditions for Heck reactions involving 3-bromoquinoline and analogous aryl bromides.

EntryAryl BromideAlkeneCatalyst (mol %)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-BromoquinolineEthyl crotonatePd EnCat® 40 (0.8)AcONaEthanol140 (mw)0.571[9]
23-BromoquinolineStyrenePd(OAc)₂ (2) / PPh₃ (4)NEt₃DMF100-14012-24High[3]
3Aryl Bromiden-Butyl acrylatePd(OAc)₂ / P(o-tol)₃NEt₃NMP12016High[3]
Experimental Protocol: Heck Reaction

This is a general protocol for performing a Heck reaction.[3][9]

  • Reaction Setup : In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 eq.), the alkene (e.g., styrene, 1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a phosphine ligand if needed (e.g., PPh₃, 0.04 mmol).[3][9]

  • Reagent Addition : Add an anhydrous solvent like DMF or NMP (5 mL) followed by a base such as triethylamine (NEt₃, 1.5 mmol).[3]

  • Reaction : Seal the tube and heat the mixture to 100-140 °C for 12-24 hours.[3][9]

  • Monitoring : Monitor the reaction progress by TLC or GC-MS.[9]

  • Workup : After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[9]

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.[3][9]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_complex Ar-Pd(II)(Br)L₂ pd0->oxidative_complex Oxidative Addition (Ar-Br) alkene_coordination [Alkene]-Ar-Pd(II)(Br)L oxidative_complex->alkene_coordination Alkene Coordination migratory_insertion R-CH₂-CH(Ar)-Pd(II)(Br)L alkene_coordination->migratory_insertion Migratory Insertion beta_hydride [Ar-Alkene]-H-Pd(II)(Br)L migratory_insertion->beta_hydride β-Hydride Elimination beta_hydride->pd0 Reductive Elimination (+ Base, - H-Base-Br) product Ar-Alkene beta_hydride->product Product Release Reaction_Selection start Desired Bond Formation at C-3? c_c C-C Bond start->c_c Yes c_n C-N Bond start->c_n Yes suzuki Suzuki Coupling (Use Boronic Acid/Ester) c_c->suzuki Aryl/Vinyl Partner heck Heck Reaction (Use Alkene) c_c->heck Alkene Partner sonogashira Sonogashira Coupling (Use Terminal Alkyne) c_c->sonogashira Alkyne Partner stille Stille Coupling (Use Organostannane) c_c->stille Stannane Partner buchwald Buchwald-Hartwig (Use Amine) c_n->buchwald Amine Partner

References

Synthetic Routes to Novel Derivatives from 3-Bromoquinolin-8-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of physicochemical properties and biological targets. 3-Bromoquinolin-8-amine is a versatile building block, offering two distinct points for chemical modification: the bromine atom at the 3-position, which is amenable to various cross-coupling reactions, and the amino group at the 8-position, which can be derivatized or participate in cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from this compound, focusing on palladium-catalyzed cross-coupling reactions.

Data Presentation: Synthetic Methodologies

The following table summarizes key palladium-catalyzed cross-coupling reactions applicable to this compound for the synthesis of novel derivatives. The selection of the appropriate catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.[4]

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTypical Temp. (°C)Expected Yield (%)
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids/EstersPd(dppf)Cl₂, Pd(PPh₃)₄K₂CO₃, Cs₂CO₃1,4-Dioxane/H₂O, Toluene80-11070-95
Buchwald-Hartwig Amination Primary/Secondary Amines, AmidesPd₂(dba)₃ with XPhos or BINAPNaOtBu, K₃PO₄Toluene, Dioxane80-12060-90
Sonogashira Coupling Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃N, DIPATHF, DMF25-8065-85
Heck Coupling AlkenesPd(OAc)₂ with PPh₃ or P(o-tol)₃Et₃N, K₂CO₃DMF, NMP100-14050-80

Experimental Protocols

The following protocols are generalized procedures adapted from established methodologies for similar bromoquinoline systems and should be optimized for specific substrates and scales.[1][5]

General Protocol for Suzuki-Miyaura Coupling: Synthesis of 3-Arylquinolin-8-amines

This protocol describes the synthesis of 3-arylquinolin-8-amines via a palladium-catalyzed cross-coupling reaction between this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (10 mL) and water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-arylquinolin-8-amine.

General Protocol for Buchwald-Hartwig Amination: Synthesis of 3-(Amino)-quinolin-8-amines

This protocol details the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.[5][6]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene or Dioxane (anhydrous, degassed)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).

  • Seal the tube, evacuate, and backfill with argon.

  • Add this compound (1.0 mmol), the desired amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.

  • Seal the tube and heat the mixture in an oil bath at 100-120 °C until the starting material is consumed (monitored by TLC or GC).[4]

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-(amino)-quinolin-8-amine derivative.

Mandatory Visualization

Synthetic Workflow Diagram

The following diagram illustrates a general synthetic workflow for the diversification of this compound via Suzuki-Miyaura coupling followed by derivatization of the 8-amino group.

Synthetic_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) Start->Suzuki Intermediate 3-Arylquinolin-8-amine Suzuki->Intermediate Derivatization Amine Derivatization (e.g., Acylation, Alkylation) Intermediate->Derivatization Final_Product Novel Derivative Derivatization->Final_Product

Caption: General workflow for synthesizing novel derivatives.

Catalytic Cycle for Buchwald-Hartwig Amination

This diagram illustrates the key steps in the palladium-catalyzed Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)(Ar)-Br OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord RNH₂ PdII_Amine [L-Pd(II)(Ar)(H₂NR)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)-NHR Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NHR RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application of 3-Bromoquinolin-8-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its versatile structure allows for functionalization at multiple positions, leading to a wide array of biological activities. 3-Bromoquinolin-8-amine is a promising, yet underexplored, building block for the synthesis of novel therapeutic agents. The presence of a bromine atom at the 3-position and an amino group at the 8-position provides two reactive sites for chemical modification, enabling the generation of diverse compound libraries for drug discovery.

The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, and other moieties. The amino group can be readily acylated, alkylated, or used in other transformations to explore structure-activity relationships (SAR). This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its potential in the development of novel therapeutics, and includes detailed experimental protocols for its synthesis and derivatization.

Key Applications in Medicinal Chemistry

While direct applications of this compound are emerging, its structural motifs are present in compounds with significant biological activities. The primary application of this scaffold lies in its use as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value.

  • Inhibitors of Protein-Protein Interactions: Recent research has demonstrated the use of this compound in the synthesis of small-molecule inhibitors of the MTDH-SND1 protein-protein interaction, which is implicated in cancer progression.[1]

  • Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors.[2][3] Although not yet extensively explored for this specific scaffold, derivatives of this compound are promising candidates for the development of novel kinase inhibitors targeting signaling pathways in cancer and other diseases.

  • Antiviral Agents: A recent patent highlights the potential of 8-hydroxyquinoline derivatives, which can be synthesized from this compound, as antiviral agents.[4]

Data Presentation

The following table summarizes the biological activity of a representative compound synthesized from this compound.

Compound IDTargetAssayIC50Reference
C19 MTDH-SND1 PPIBiochemical Assay487 ± 99 nM[1]
C19 MCF-7 cell proliferationCell-based Assay626 ± 27 nM[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented synthetic route.[5]

Step 1: Synthesis of 3-Bromo-8-nitroquinoline

  • To a solution of 8-nitroquinoline (1.15 mmol) in acetic acid (5 mL), add N-bromosuccinimide (0.575 mmol).

  • Heat the solution to reflux for 2 hours.

  • After cooling to ambient temperature, pour the reaction mixture into water (20 mL).

  • Collect the crude product by filtration, wash with cold water, and air dry.

  • Purify the crude product by column chromatography on silica gel using a 3:1 hexane/ethyl acetate eluent to yield 3-bromo-8-nitroquinoline.

Step 2: Synthesis of this compound

  • Dissolve 3-bromo-8-nitroquinoline (3.3 mmol) in a 2:1 mixture of acetic acid and water (30 mL).

  • Add iron powder (16.7 mmol) to the solution.

  • Stir the reaction mixture at ambient temperature for 18 hours.

  • Remove the solvent by rotary evaporation.

  • Suspend the product mixture in dichloromethane and filter through CELITE® to remove iron salts.

  • Purify the resulting solid by column chromatography on silica gel using dichloromethane as the eluent to obtain this compound.

Protocol 2: Synthesis of a 3-(Arylsulfonamido)quinolin-8-amine Derivative

This protocol is a general representation of the synthesis of bioactive compounds from this compound, based on a reported procedure.[1]

  • Dissolve this compound (1.0 mmol) in pyridine.

  • Add the desired arylsulfonyl chloride (1.1 mmol) to the solution.

  • Stir the reaction at room temperature until the reaction is complete (monitor by TLC).

  • Remove the pyridine under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the target compound.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the derivatization of the 3-bromo position.[6][7]

  • In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol), and sodium carbonate (2.0 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the derivatization of the 3-bromo position with an amine.[8][9]

  • In a glovebox, charge a Schlenk tube with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization of this compound 8-Nitroquinoline 8-Nitroquinoline 3-Bromo-8-nitroquinoline 3-Bromo-8-nitroquinoline 8-Nitroquinoline->3-Bromo-8-nitroquinoline NBS, Acetic Acid, Reflux This compound This compound 3-Bromo-8-nitroquinoline->this compound Fe, Acetic Acid/Water Aryl/Heteroaryl Derivative Aryl/Heteroaryl Derivative This compound->Aryl/Heteroaryl Derivative Suzuki Coupling (ArB(OH)2, Pd catalyst, Base) Amino Derivative Amino Derivative This compound->Amino Derivative Buchwald-Hartwig (R2NH, Pd catalyst, Base) Amide/Sulfonamide Derivative Amide/Sulfonamide Derivative This compound->Amide/Sulfonamide Derivative Acylation (RCOCl or RSO2Cl, Base)

Caption: Synthetic workflow for this compound and its derivatization.

G cluster_pathway Hypothetical Kinase Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Derivative This compound Derivative Derivative->Receptor_Tyrosine_Kinase Inhibits

Caption: Potential mechanism of action for kinase inhibitor derivatives.

References

Application Notes: The Role of 3-Bromoquinolin-8-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromoquinolin-8-amine is a key heterocyclic scaffold that serves as a versatile starting material for the synthesis of a wide range of biologically active compounds, particularly in the development of potent and selective kinase inhibitors.[1] The quinoline core is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[2] The strategic placement of the bromine atom at the 3-position and an amino group at the 8-position provides two reactive sites for chemical modification. The bromine atom is an ideal handle for introducing diverse aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This allows for extensive exploration of the structure-activity relationship (SAR) to optimize pharmacological properties. The 8-amino group can serve as a crucial hydrogen bond donor or a point for further derivatization to enhance binding affinity and selectivity for the target kinase.

Protein kinases are a major class of drug targets as their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized treatment paradigms. Derivatives of the quinoline scaffold have shown significant potential in oncology and anti-inflammatory applications by inhibiting key signaling proteins like Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Phosphoinositide 3-kinase (PI3K).[2][3][4] These application notes provide detailed protocols for the synthesis and evaluation of kinase inhibitors derived from this compound, targeting critical cell signaling pathways.

Quantitative Data Presentation

The following tables summarize the biological activity of various quinoline and isoquinoline derivatives against different kinases. While not all compounds are directly synthesized from this compound, they represent the therapeutic potential of this scaffold class.

Table 1: Inhibitory Activity of Quinoline-Based Derivatives Against Various Kinases

Compound/Derivative ClassKinase TargetIC50 (nM)Reference(s)
4-Aminoquinoline-3-carboxamide DerivativeBTK5.3[5]
8-Anilinoimidazo[4,5-g]quinoline-7-carbonitrilesSrcPotent Inhibition[6]
3-Quinoline Carboxylic Acid DerivativesCK2650 - 18200[7]
Pyrazolo[3,4-g]isoquinoline (8-bromo analog)Haspin>1000 (23% inhibition at 1µM)[8]
N-(1-Benzyl-3-pyrrolidyl)-N-(5-isoquinolyl)amineRho kinase25[9]
4-Anilino-quinazoline (with 3-bromo-aniline)EGFR3.2[10]

Table 2: Antiproliferative Activity of Quinoline-Based Derivatives in Cancer Cell Lines

Compound/Derivative ClassCell LineIC50 (µM)Reference(s)
N,9-Diphenyl-9H-purin-2-amine Derivative (10j)Ramos (B-cell leukemia)7.75[11]
N,9-Diphenyl-9H-purin-2-amine Derivative (10j)Raji (B-cell leukemia)12.6[11]
4-Arylaminomethylbenzamide Derivative (13)K562 (Leukemia)5.6[12]
4-Arylaminomethylbenzamide Derivative (10)HL60 (Leukemia)8.2[12]
Quinoline-8-sulfonamide Derivative (9a)A549 (Lung Cancer)223.1[13]

Experimental Protocols

Protocol 1: Synthesis of 3-(Aryl)-quinolin-8-amine via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a substituted arylboronic acid.

Materials:

  • This compound

  • Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)[2]

  • Round-bottom or Schlenk flask

  • Reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0 eq.).[2]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., PPh₃, 4-10 mol%).[2]

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(Aryl)-quinolin-8-amine derivative.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Arylboronic Acid, Base inert Establish Inert Atmosphere (Argon/Nitrogen Purge x3) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat Mixture (80-100 °C) with Stirring solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Dilute & Extract (Ethyl Acetate / Water) cool->extract dry Dry & Concentrate extract->dry purify Purify via Column Chromatography dry->purify product Final Product: 3-(Aryl)-quinolin-8-amine purify->product

Caption: Workflow for the synthesis of 3-(Aryl)-quinolin-8-amine.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescence-based kinase assay to determine the inhibitory activity (IC50) of synthesized compounds against a target kinase (e.g., EGFR). The assay measures the amount of ADP produced, which is correlated with kinase activity.[2]

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Synthesized 3-(Aryl)-quinolin-8-amine derivatives

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 10-point, 3-fold) of the test compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the diluted test compound or control (DMSO for 100% activity, buffer for background).

    • Add 2 µL of a master mix containing the kinase and its peptide substrate in assay buffer.

    • Initiate the reaction by adding 2 µL of ATP solution (at a concentration near the Kₘ for the kinase).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, and then measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Diagrams

Kinase inhibitors derived from the this compound scaffold are hypothesized to target key nodes in oncogenic signaling pathways.

EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor (e.g., EGF) EGFR EGFR GF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a quinoline derivative.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Inhibitor Quinoline-based PI3K Inhibitor Inhibitor->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Growth Cell Growth, Proliferation, Survival mTORC1->Growth

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has become an indispensable tool in organic synthesis.[3][4] Its applications are widespread, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials, owing to its mild reaction conditions and broad functional group tolerance.[3][4]

For drug development professionals and medicinal chemists, the quinoline scaffold is of significant interest due to its presence in a wide array of biologically active compounds. The functionalization of the 3-position of the quinoline ring via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, providing a pathway to novel chemical entities with potential therapeutic applications. These resulting 3-alkynylquinolines serve as key intermediates for further molecular elaboration.

This document provides detailed experimental protocols for the Sonogashira coupling of 3-haloquinolines, summarizing key reaction parameters and expected yields for various substrates.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 3-haloquinoline. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Finally, reductive elimination from this complex furnishes the 3-alkynylquinoline product and regenerates the Pd(0) catalyst.[6]

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a reactive copper acetylide species.[5] This intermediate is then transferred to the palladium complex in the transmetalation step.

The reactivity of the 3-haloquinoline substrate is dependent on the halogen, with the general trend being I > Br > Cl.[6] Consequently, 3-iodoquinolines are generally more reactive and may allow for milder reaction conditions compared to 3-bromoquinolines.

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of 3-haloquinolines. Specific reaction conditions may require optimization based on the specific substrates and desired outcomes.

General Procedure for Copper-Cocatalyzed Sonogashira Coupling

Materials:

  • 3-Haloquinoline (e.g., 3-bromoquinoline or 3-iodoquinoline)

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), toluene)

  • Schlenk flask or sealed reaction tube

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)

Procedure:

  • To a dry Schlenk flask, under an inert atmosphere, add the 3-haloquinoline (1.0 equiv.), palladium catalyst (e.g., 2.5 mol% Pd(CF₃COO)₂), a phosphine ligand if required (e.g., 5.0 mol% PPh₃), and copper(I) iodide (5.0 mol%).[7]

  • Add the anhydrous, degassed solvent (e.g., DMF) to dissolve the solids.[7]

  • Add the base (e.g., Et₃N, 2.0 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.[5][7]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 3-20 hours).[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynylquinoline.

Copper-Free Sonogashira Coupling Protocol

Materials:

  • 3-Haloquinoline

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Base (e.g., tetrabutylammonium fluoride (TBAF))

  • Optional: phosphine ligand

Procedure:

  • In a reaction vessel, combine the 3-haloquinoline (1.0 equiv.), the terminal alkyne (1.5 equiv.), the palladium catalyst (e.g., 3 mol% PdCl₂(PPh₃)₂), and the base (e.g., 3 equiv. of TBAF).[8]

  • The reaction can be performed under solvent-free conditions or in a suitable solvent.[8]

  • Heat the mixture under an inert atmosphere at the optimized temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and purification are performed as described in the general copper-cocatalyzed procedure.

Data Presentation

The following tables summarize representative examples of Sonogashira coupling reactions with 3-haloquinolines and related heteroaryl halides, highlighting the reaction conditions and corresponding yields.

3-HaloquinolineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
3-BromoquinolinePhenylacetylene[Pd(C₃H₅)Cl]₂/Tedicyp (1%)CuI (5%)K₂CO₃DMF1302085
3-Bromoquinoline3-Butyn-1-ol[Pd(C₃H₅)Cl]₂/Tedicyp (1%)CuI (5%)K₂CO₃DMF1302070
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5%)CuI (5%)Et₃NDMF100396
2-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ (2.5%)CuI (5%)Et₃NDMF100385
2-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5%)CuI (5%)Et₃NDMF100394
Table 1: Sonogashira Coupling of 3-Bromoquinolines and Analogs.[7]
Aryl HalideAlkyneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ (3%)TBAFNone800.298
4-BromotoluenePhenylacetylenePdCl₂(PPh₃)₂ (3%)TBAFNone100194
4-ChlorobenzonitrilePhenylacetylenePdCl₂(PPh₃)₂ (3%)TBAFNone120389
Table 2: Copper-Free Sonogashira Coupling of Various Aryl Halides.[8]

Visualizations

Experimental Workflow

G reagents Combine 3-Haloquinoline, Alkyne, Catalyst, Base reaction Inert Atmosphere Heat & Stir reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 3-Alkynylquinoline purification->product

General experimental workflow for Sonogashira coupling.

Catalytic Cycle

G cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition (R-X) alkyne_complex R-Pd(II)-C≡CR' L₂ pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product R-C≡CR' alkyne_complex->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide Base cu_catalyst Cu(I) cu_catalyst->cu_acetylide

Simplified catalytic cycle of Sonogashira coupling.

References

Application Notes and Protocols: 3-Bromoquinolin-8-amine as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline ring is a key approach in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. 3-Bromoquinolin-8-amine is a valuable bifunctional building block, offering two distinct points for chemical modification: the bromine atom at the 3-position, which is amenable to various cross-coupling reactions, and the amino group at the 8-position, which can be readily acylated, alkylated, or used in condensation reactions.[4][5] This combination allows for the synthesis of diverse libraries of compounds with potential therapeutic applications.

These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules and offer detailed protocols for key synthetic transformations.

Synthetic Utility and Potential Applications

This compound serves as a versatile starting material for the generation of novel bioactive compounds. The bromine atom at the C-3 position can be readily displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to introduce a variety of substituents.[4][6] The amino group at the C-8 position provides a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR).

Potential Therapeutic Areas:

  • Anticancer Agents: Many substituted quinolines have demonstrated potent cytotoxic effects against various cancer cell lines.[7][8][9] The ability to introduce diverse aryl, heteroaryl, or amino moieties at the 3-position, coupled with modifications at the 8-amino group, allows for the design of novel kinase inhibitors, DNA intercalators, or apoptosis inducers.[3]

  • Antimicrobial Agents: Halogenated quinolines have a long history of use as antimicrobial and antifungal agents.[10][11] The bromine atom on the quinoline ring can enhance the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial activity.[12]

  • Enzyme Inhibitors: The aminoquinoline core is a common feature in various enzyme inhibitors. Derivatives of this compound can be designed to target specific enzymes implicated in disease pathways.

Data Presentation: Bioactivity of Structurally Related Quinolines

While specific bioactivity data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the activity of structurally related compounds to highlight the potential of this scaffold.

Compound/DerivativeBiological Target/AssayActivity (IC₅₀/MIC)Reference
5,7-Dibromo-8-hydroxyquinolineA549 (Lung Carcinoma)5.8 µg/mL[13]
5,7-Dibromo-8-hydroxyquinolineHT29 (Colon Carcinoma)5.4 µg/mL[13]
3,5-Disubstituted quinoline (t-butyl analogue)c-Jun N-terminal kinase 3 (JNK3)0.15 µM[8]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 ± 3.35 µg/mL[8]
7-methoxy-6-((4-(trifluoromethyl)benzyl)oxy)-N-(3-(trifluoromethyl)phenyl)quinolin-4-amineMethicillin-resistant Staphylococcus aureus (MRSA)3.0 µg/mL[11]
5-amino-7-bromoquinolin-8-yl sulfonatesVarious bacterial strainsMIC values reported[13]

Experimental Protocols

The following are detailed protocols for key reactions utilizing this compound as a starting material. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Arylquinolin-8-amines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid or ester to form a C-C bond.[4]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (or pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (0.05 mmol, 5 mol%), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-arylquinolin-8-amine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-(Substituted-amino)quinolin-8-amines

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine to form a C-N bond.[1][6]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under the inert atmosphere, add the base (1.2-1.5 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (3-5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 3-(substituted-amino)quinolin-8-amine.

Protocol 3: Acylation of the 8-Amino Group

This protocol describes a general procedure for the acylation of the 8-amino group of a 3-substituted-quinolin-8-amine derivative.

Materials:

  • 3-Substituted-quinolin-8-amine

  • Acyl chloride or anhydride

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: Dissolve the 3-substituted-quinolin-8-amine (1.0 mmol) in the anhydrous solvent (10 mL) in a round-bottom flask. Add the base (1.2 mmol).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride or anhydride (1.1 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the desired N-(3-substituted-quinolin-8-yl)amide.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Boronic Acid, Catalyst, and Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Degassed Solvent B->C D Heat Mixture (e.g., 90-100 °C) with Vigorous Stirring C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute with Organic Solvent E->F G Aqueous Wash (Water & Brine) F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Pathway Pd(0)L Pd(0)L (Active Catalyst) OA_Complex Oxidative Addition Complex Pd(0)L->OA_Complex Ar-Br This compound Ar-Br->OA_Complex Oxidative Addition Pd_Amido Pd(II)-Amido Complex OA_Complex->Pd_Amido Amine Coordination & Deprotonation (Base) Amine R2NH Amine->Pd_Amido Product 3-(R2N)-Quinolin-8-amine Pd_Amido->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Derivatization_Logic cluster_C3 C-3 Position Modification cluster_C8 C-8 Position Modification Start This compound Suzuki Suzuki Coupling (with R-B(OH)2) Start->Suzuki Buchwald Buchwald-Hartwig (with R2NH) Start->Buchwald Intermediate1 3-Aryl-quinolin-8-amine Suzuki->Intermediate1 Intermediate2 3-(Amino)-quinolin-8-amine Buchwald->Intermediate2 Acylation Acylation (with RCOCl) FinalProduct1 N-(3-Aryl-quinolin-8-yl)amide Acylation->FinalProduct1 Sulfonylation Sulfonylation (with RSO2Cl) FinalProduct2 N-(3-(Amino)-quinolin-8-yl)sulfonamide Sulfonylation->FinalProduct2 Intermediate1->Acylation Intermediate2->Sulfonylation

Caption: Logical relationships for the derivatization of this compound.

References

Application Notes and Protocols: Synthesis of Substituted Quinoline-8-Amines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline-8-amine and its derivatives represent a versatile class of heterocyclic compounds that are pivotal in medicinal chemistry and drug discovery. The quinoline scaffold is a key pharmacophore found in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1] These activities include antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The nitrogen atom at the 8-position serves as a crucial site for chemical modification, enabling the synthesis of diverse libraries of compounds with fine-tuned physicochemical and biological profiles for therapeutic applications.[1] Notably, the FDA-approved antimalarial drug primaquine is an 8-aminoquinoline analog, highlighting the clinical significance of this scaffold.[2][5] This document provides detailed protocols for the synthesis of the core quinoline ring system and subsequent derivatization, along with quantitative data on the biological activities of representative compounds.

Medicinal Chemistry Applications

Substituted quinoline-8-amines have been extensively explored for various therapeutic indications:

  • Antimalarial Activity: 8-Aminoquinolines like primaquine and tafenoquine are essential for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale.[1][5] Their mechanism is thought to involve the generation of reactive oxygen species (ROS), which induces oxidative stress within the parasite.[1]

  • Anticancer Activity: Many 8-aminoquinoline derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1] Their mechanisms of action are diverse, including the inhibition of topoisomerase IIα, an enzyme critical for DNA replication, and the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][6]

  • Antimicrobial Activity: The quinoline-8-amine scaffold has been integrated into novel antimicrobial agents effective against both bacteria and fungi.[2] Hybrid molecules that combine the 8-aminoquinoline core with other pharmacophores, such as triazoles or uracils, have demonstrated promising antimicrobial potency.[1][2]

  • Neurodegenerative Diseases: Due to their metal-chelating and antioxidant properties, derivatives have been designed to combat oxidative stress and altered metallostasis, which are hallmarks of several neurodegenerative diseases.[7]

Signaling Pathway Modulation

Quinoline-8-amine derivatives have been shown to interfere with critical cell signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

G cluster_membrane cluster_cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor Quinoline-8-Amine Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits G start Start setup Reaction Setup: Add H₂SO₄ to a round-bottom flask. start->setup end End add_reactants Add Reactants: Stir in glycerol, o-aminophenol, and FeSO₄. setup->add_reactants heat Heating: Raise temperature to 135-140°C. add_reactants->heat add_oxidant Add Oxidizing Agent: Slowly add o-nitrophenol over 3 hours. heat->add_oxidant complete_rxn Reaction Completion: Stir for an additional 30 minutes at temperature. add_oxidant->complete_rxn workup Work-up: Cool and neutralize with NaOH to precipitate product. complete_rxn->workup purify Purification: Isolate by filtration and recrystallize from ethanol. workup->purify product Pure 8-Hydroxyquinoline purify->product product->end G start Start dissolve Dissolve Reactants: Dissolve 8-aminoquinoline, carboxylic acid, and coupling agents (e.g., HATU, DIPEA) in a suitable solvent (e.g., DMF). start->dissolve end End stir Reaction: Stir the mixture at room temperature for 12-24 hours. dissolve->stir monitor Monitor Progress: Check reaction completion using TLC or LC-MS. stir->monitor quench Quench Reaction: Add water to the mixture and extract with an organic solvent (e.g., Ethyl Acetate). monitor->quench wash Wash Organic Layer: Wash sequentially with dilute acid, bicarbonate solution, and brine. quench->wash dry_concentrate Dry and Concentrate: Dry over Na₂SO₄, filter, and concentrate under reduced pressure. wash->dry_concentrate purify Purification: Purify the crude product using flash column chromatography. dry_concentrate->purify product Pure Quinoline-8-Amide Derivative purify->product product->end

References

Troubleshooting & Optimization

Technical Support Center: Improving Palladium-Catalyzed Reactions with 3-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving 3-Bromoquinolin-8-amine. The information provided is intended to help overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields with this compound consistently low?

A1: Low yields in palladium-catalyzed reactions with this compound can be attributed to several factors. A primary concern is potential catalyst inhibition or deactivation. The lone pairs of electrons on the quinoline nitrogen and the 8-amino group can coordinate with the palladium catalyst, hindering its catalytic activity.[1] Additionally, the electron-donating nature of the amino group can reduce the reactivity of the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle.[1] Other common issues include suboptimal choice of ligand, base, solvent, or reaction temperature, as well as the purity of the starting materials.[2]

Q2: How does the 8-amino group specifically affect the reaction?

A2: The 8-amino group can act as a bidentate directing group, chelating the palladium catalyst.[3] This chelation can be a double-edged sword. While it can facilitate certain C-H activation reactions, in the context of cross-coupling at the 3-position, it can lead to the formation of a stable, inactive palladacycle, effectively sequestering the catalyst from the desired reaction pathway.[4] This catalyst poisoning is a significant contributor to low reaction efficiency.

Q3: What are the most effective types of ligands for reactions with this compound?

A3: For challenging substrates like this compound, bulky and electron-rich phosphine ligands are generally recommended.[5][6] Ligands such as XPhos, SPhos, and RuPhos have shown to be effective in couplings with heteroaryl halides, particularly those prone to catalyst inhibition.[1] These bulky ligands can promote the reductive elimination step and discourage the formation of inactive catalyst complexes. For Buchwald-Hartwig aminations, bidentate phosphine ligands like BINAP and DPPF can also be effective.[7]

Q4: What are common side reactions to be aware of?

A4: Besides catalyst deactivation, several side reactions can reduce the yield of the desired product.

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be hydrolyzed back to the corresponding arene, especially under aqueous and basic conditions. Using more stable boronic esters (e.g., pinacol esters) can help mitigate this issue.

  • Dehalogenation: The bromoquinoline can be reduced to the corresponding quinolin-8-amine. This can be minimized by ensuring an oxygen-free environment and optimizing the reaction time.[1]

  • Homocoupling: The coupling partner (e.g., boronic acid or amine) can couple with itself. This is often a sign of suboptimal reaction conditions.

Troubleshooting Guides

Low to No Product Formation

If you are observing low to no product formation, a systematic approach to troubleshooting is recommended. The following guide provides a logical workflow to identify and resolve the issue.

Troubleshooting_Low_Yield start Low or No Yield catalyst Evaluate Catalyst System - Switch to bulky, electron-rich ligand (XPhos, SPhos) - Increase catalyst loading (e.g., 2-5 mol%) - Use a pre-catalyst start->catalyst base Assess Base - Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4, NaOtBu) - Ensure base is anhydrous and finely powdered catalyst->base No Improvement improved Improved Yield catalyst->improved Improvement solvent Examine Solvent & Degassing - Ensure anhydrous and thoroughly degassed solvent - Try alternative solvents (e.g., Dioxane, Toluene, THF) base->solvent No Improvement base->improved Improvement temp Verify Reaction Temperature - Optimize temperature (too low: slow kinetics, too high: catalyst decomposition) solvent->temp No Improvement solvent->improved Improvement reagents Inspect Reagent Quality - Check purity of this compound and coupling partner - Use fresh, high-purity reagents temp->reagents No Improvement temp->improved Improvement resolved Issue Resolved reagents->resolved Improvement improved->resolved

Caption: A logical workflow for troubleshooting low-yield reactions.

Catalyst Deactivation

Given the bidentate chelating nature of this compound, catalyst deactivation is a primary concern.

Catalyst_Deactivation cluster_problem Problem: Catalyst Deactivation cluster_solutions Potential Solutions problem {Catalyst Deactivation Suspected | Reaction stalls or is very slow} solution1 Ligand Modification Use bulky, electron-rich monodentate ligands (e.g., XPhos, SPhos) to sterically hinder bidentate chelation. problem->solution1 solution2 Catalyst Choice Employ pre-formed catalysts (precatalysts) which can be more robust and active. problem->solution2 solution3 Additives Consider the use of additives that can act as sacrificial ligands, although this requires careful screening. problem->solution3 solution4 Slow Addition Add the this compound slowly to the reaction mixture to maintain a low concentration and minimize catalyst poisoning. problem->solution4

Caption: Strategies to overcome catalyst deactivation.

Data Presentation: Reaction Conditions

The following tables summarize typical starting conditions for various palladium-catalyzed reactions with 3-bromoquinolines. These should be considered as a starting point for optimization with this compound. Yields are illustrative and will vary based on the specific coupling partner and optimized conditions.

Table 1: Suzuki-Miyaura Coupling of 3-Bromoquinolines

Entry Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (5) - K₂CO₃ Toluene/H₂O 90-110 12 ~75[5]
2 Arylboronic acid Pd(dppf)Cl₂ (3) - Na₂CO₃ Dioxane/H₂O 80-90 12-16 Variable[8]

| 3 | Arylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 12-24 | High[5] |

Table 2: Buchwald-Hartwig Amination of 3-Bromoquinolines

Entry Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Primary/Secondary Amine Pd₂(dba)₃ (2) BINAP (3) NaOtBu Toluene 80-110 8-16 High[5]
2 Primary/Secondary Amine Pd(OAc)₂ (2) XPhos (4) K₃PO₄ Dioxane 100 12-24 High[5]

| 3 | Ammonia surrogate | Pd₂(dba)₃ (1-5) | Phosphine (2-10) | NaOtBu | Toluene | 80-110 | 8-16 | Variable[6] |

Table 3: Heck Reaction of 3-Bromoquinolines

Entry Alkene Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Styrene Pd(OAc)₂ (2) PPh₃ (4) NEt₃ DMF 100-140 12-24 Variable[5]

| 2 | Ethyl crotonate | Pd EnCat® 40 (0.8) | - | NaOAc | Ethanol | 140 (mw) | 0.5 | 71[9] |

Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrate and coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow setup 1. Reaction Setup - Combine this compound, boronic acid/ester, catalyst, and base in a Schlenk flask. inert 2. Inert Atmosphere - Evacuate and backfill with an inert gas (e.g., Argon) three times. setup->inert solvent 3. Solvent Addition - Add degassed solvent via syringe. inert->solvent reaction 4. Reaction - Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. - Monitor by TLC or LC-MS. solvent->reaction workup 5. Work-up - Cool to room temperature. - Dilute with an organic solvent and wash with water and brine. reaction->workup purify 6. Purification - Dry the organic layer, concentrate, and purify by column chromatography. workup->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[8]

  • Base (e.g., Na₂CO₃, 2.0 equiv)[8]

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[8]

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid/ester, palladium catalyst, and base.

  • Seal the flask and cycle between vacuum and an inert atmosphere (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow setup 1. Reaction Setup (Glovebox) - Charge an oven-dried Schlenk tube with catalyst, ligand, base, this compound, and the amine coupling partner. solvent 2. Solvent Addition - Add anhydrous, degassed solvent via syringe. setup->solvent reaction 3. Reaction - Seal the tube and heat in an oil bath (e.g., 80-120 °C). - Monitor by TLC or LC-MS. solvent->reaction workup 4. Work-up - Cool to room temperature. - Dilute with an organic solvent and filter through Celite. reaction->workup purify 5. Purification - Concentrate the filtrate and purify by column chromatography. workup->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[10]

  • Phosphine ligand (e.g., XPhos, 4 mol%)[10]

  • Strong base (e.g., NaOtBu, 1.4 equiv)[10]

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)[10]

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, base, this compound, and the amine.

  • Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture in an oil bath at 80-120 °C for 8-24 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Signaling Pathway Inhibition by Quinoline Derivatives

Many quinoline derivatives synthesized via palladium-catalyzed cross-coupling reactions exhibit significant anticancer activity.[5][11] One of the key mechanisms of action is the inhibition of critical cell signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[3][12][13]

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Quinoline Quinoline Derivative (e.g., 3-Aryl-quinolin-8-amine) Quinoline->RTK Inhibits Quinoline->PI3K Inhibits Quinoline->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

References

"Side product formation in the synthesis of 3-arylquinolines"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-arylquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side product formation in common synthetic routes to 3-arylquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing 3-arylquinolines?

A1: The most prevalent methods for synthesizing the 3-arylquinoline scaffold include the Friedländer annulation, the Combes quinoline synthesis, and the Doebner-von Miller reaction. Each of these methods has its own advantages and potential for side product formation that researchers should be aware of.

Q2: I am observing a significant amount of a self-condensation product from my ketone starting material in a Friedländer synthesis. How can I minimize this?

A2: Self-condensation of the ketone, an aldol condensation, is a common side reaction in the Friedländer synthesis, especially under basic conditions.[1] To mitigate this, consider the following:

  • Catalyst Choice: Switching to an acid catalyst such as p-toluenesulfonic acid or using milder catalysts can often suppress the self-condensation of the ketone.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired intermolecular reaction over the self-condensation pathway.

  • Reactant Addition: A slow, dropwise addition of the ketone to the reaction mixture containing the 2-aminoarylketone can help to maintain a low concentration of the ketone, thereby reducing the likelihood of self-condensation.

Q3: My Combes synthesis using an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I improve the selectivity for the desired 3-arylquinoline?

A3: The formation of regioisomers is a known challenge in the Combes synthesis with unsymmetrical β-diketones. The regioselectivity is influenced by both steric and electronic factors. To control the formation of the desired isomer, you can:

  • Modify the β-diketone: Increasing the steric bulk on the diketone can direct the cyclization to favor one regioisomer over the other.[2]

  • Vary the aniline substituent: The electronic properties of the substituents on the aniline can influence the regiochemical outcome of the cyclization.

  • Optimize Reaction Conditions: Systematic optimization of the acid catalyst and solvent system may improve the regioselectivity.

Q4: I am experiencing significant tar formation in my Doebner-von Miller reaction to synthesize a 3-aryl-2-methylquinoline. What is the cause and how can I prevent it?

A4: Tar formation is a frequent issue in the Doebner-von Miller reaction and is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3] To minimize tarring, consider these strategies:

  • Biphasic Reaction Medium: Using a two-phase system can sequester the α,β-unsaturated carbonyl compound in the organic phase, which can significantly reduce polymerization.[3]

  • Slow Addition of Reagents: A gradual addition of the α,β-unsaturated carbonyl compound to the reaction mixture can help control the reaction rate and minimize polymerization.

  • In situ Generation: Generating the α,β-unsaturated carbonyl compound in situ from an aldol condensation can maintain a low concentration and suppress polymerization.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 3-Arylquinoline in Friedländer Synthesis
Possible Cause Troubleshooting Steps
Competition from ketone self-condensation Switch from a base to an acid catalyst (e.g., p-TsOH). Lower the reaction temperature. Add the ketone slowly to the reaction mixture.
Poor reactivity of starting materials Use a more activated 2-aminoaryl ketone or a more reactive methylene ketone. Increase the reaction temperature or switch to a higher-boiling solvent. Consider using a microwave-assisted protocol to enhance reaction rates.
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if starting materials are still present.
Problem 2: Formation of Undesired Regioisomer in Combes Synthesis
Possible Cause Troubleshooting Steps
Use of an unsymmetrical β-diketone Modify the structure of the β-diketone to introduce steric hindrance that favors the formation of the desired isomer.[2]
Electronic effects of aniline substituents If possible, modify the electronic nature of the substituents on the aniline starting material to influence the regioselectivity of the cyclization.
Non-optimal reaction conditions Screen different acid catalysts (e.g., H₂SO₄, PPA) and solvents to identify conditions that maximize the yield of the desired regioisomer.
Problem 3: Excessive Tar Formation and Low Yield in Doebner-von Miller Synthesis
Possible Cause Troubleshooting Steps
Polymerization of the α,β-unsaturated carbonyl compound Employ a biphasic solvent system to reduce the concentration of the carbonyl compound in the aqueous acidic phase.[3] Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.
Harsh reaction conditions Use a milder acid catalyst. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal side product formation.
Oxidation of starting materials or products Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Data Presentation

Table 1: Illustrative Effect of Catalyst on Product Distribution in Friedländer Synthesis of a 3-Aryl-2-methylquinoline
CatalystTemperature (°C)Desired 3-Aryl-2-methylquinoline Yield (%)Aldol Side Product Yield (%)
KOH804535
p-TsOH1107510
Sc(OTf)₃8085<5

Note: The data in this table is illustrative and based on general trends observed in Friedländer synthesis. Actual yields will vary depending on the specific substrates and reaction conditions.

Table 2: Illustrative Regioisomeric Ratio in the Combes Synthesis of a 3-Aryl-2,4-dimethylquinoline Derivative
R group on β-diketoneAniline SubstituentRatio of 2-Aryl-3,4-dimethylquinoline : 4-Aryl-2,3-dimethylquinoline
Methyl4-Methoxy3 : 1
tert-Butyl4-Methoxy9 : 1
Methyl4-Chloro1 : 2

Note: This table illustrates the influence of steric and electronic factors on the regiochemical outcome of the Combes synthesis. The ratios are hypothetical and serve as a guide for optimization.

Experimental Protocols

Protocol 1: Friedländer Synthesis of 2-Methyl-3-phenylquinoline

This protocol is adapted from general procedures for the Friedländer synthesis.

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Acetone (1.2 mmol)

  • p-Toluenesulfonic acid (0.1 mmol)

  • Toluene (10 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-aminobenzophenone and p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux with stirring.

  • Slowly add acetone to the refluxing mixture over a period of 30 minutes.

  • Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Combes Synthesis of a 2,4-Dimethyl-3-arylquinoline

This protocol is a general representation of the Combes synthesis.

Materials:

  • Substituted Aniline (1.0 mmol)

  • Benzoylacetone (1.0 mmol)

  • Concentrated Sulfuric Acid (2 mL)

Procedure:

  • In a round-bottom flask, cautiously add the substituted aniline to the concentrated sulfuric acid at 0 °C.

  • To this mixture, add benzoylacetone dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 100 °C for 2 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the mixture with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent such as ethanol.

Protocol 3: Doebner-von Miller Synthesis of a 2-Methyl-3-arylquinoline

This protocol is a general guide for the Doebner-von Miller reaction.

Materials:

  • Substituted Aniline (1.0 mmol)

  • Cinnamaldehyde (1.2 mmol)

  • Concentrated Hydrochloric Acid (5 mL)

  • Nitrobenzene (as oxidant and solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline in nitrobenzene and add concentrated hydrochloric acid.

  • Heat the mixture to reflux and add cinnamaldehyde dropwise over 30 minutes.

  • Continue to reflux for 3-4 hours.

  • After cooling, dilute the reaction mixture with ethanol and neutralize with a concentrated solution of sodium hydroxide.

  • Remove the nitrobenzene by steam distillation.

  • Extract the aqueous residue with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Friedlander_Side_Reaction cluster_main Friedländer Synthesis cluster_side Side Reaction 2-Aminoaryl Ketone 2-Aminoaryl Ketone Intermediate_A Intermediate_A 2-Aminoaryl Ketone->Intermediate_A Reacts with Aryl-Methylene Ketone Aryl-Methylene Ketone Aldol Side-Product Aldol Side-Product Aryl-Methylene Ketone->Aldol Side-Product Self-Condensation Aryl-Methylene Ketone->Intermediate_A Desired 3-Arylquinoline Desired 3-Arylquinoline Intermediate_A->Desired 3-Arylquinoline Cyclization

Caption: Friedländer synthesis workflow and a common side reaction.

Combes_Regioisomers Aniline Aniline Schiff Base Intermediate Schiff Base Intermediate Aniline->Schiff Base Intermediate Unsymmetrical Aryl-β-Diketone Unsymmetrical Aryl-β-Diketone Unsymmetrical Aryl-β-Diketone->Schiff Base Intermediate Regioisomer_A Regioisomer_A Schiff Base Intermediate->Regioisomer_A Path A Regioisomer_B Regioisomer_B Schiff Base Intermediate->Regioisomer_B Path B Troubleshooting_Flowchart start Low Yield of 3-Arylquinoline q1 Identify Synthesis Method start->q1 friedlander Friedländer q1->friedlander Friedländer combes Combes q1->combes Combes dvm Doebner-von Miller q1->dvm D-v-M sol_friedlander Check for Aldol Side-Product friedlander->sol_friedlander sol_combes Check for Regioisomers combes->sol_combes sol_dvm Check for Tar Formation dvm->sol_dvm remedy_friedlander Change Catalyst (Base to Acid) Lower Temperature sol_friedlander->remedy_friedlander Yes remedy_combes Modify β-Diketone Optimize Acid Catalyst sol_combes->remedy_combes Yes remedy_dvm Use Biphasic System Slow Reactant Addition sol_dvm->remedy_dvm Yes

References

Technical Support Center: Purification of Crude 3-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3-Bromoquinolin-8-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary and most effective techniques for the purification of this compound are column chromatography and recrystallization. The choice between these methods will depend on the nature and quantity of the impurities present in the crude material, as well as the desired final purity. A combination of both methods can be employed for achieving very high purity.[1][2]

Q2: What are the likely impurities in my crude this compound sample?

Potential impurities in crude this compound largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as 8-aminoquinoline or a precursor to the 3-bromo functional group.

  • Over-brominated or under-brominated species: This can include dibromoquinolines or unbrominated quinolin-8-amine.[3]

  • Isomeric byproducts: Depending on the reaction conditions, other bromo-isomers may have formed.

  • Reagents and solvents: Residual reagents and solvents from the synthesis and work-up steps.

Q3: How can I quickly assess the purity of my crude and purified samples?

Thin-Layer Chromatography (TLC) is an excellent technique for rapid purity assessment. By spotting your crude material and the collected fractions or recrystallized product on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the number of components and estimate the relative purity. A pure compound should ideally show a single spot.

Troubleshooting Guides

Column Chromatography

Issue 1: My compound is streaking or tailing on the silica gel TLC plate and column.

  • Cause: The basic amine group of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing of the compound's band.[2][4]

  • Solution:

    • Add a basic modifier: Incorporate a small amount (0.1-1%) of a base such as triethylamine (TEA) or pyridine into your mobile phase.[5] This will neutralize the acidic sites on the silica gel and improve the peak shape.[4]

    • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1][6]

Issue 2: I am having difficulty separating my product from an impurity with a very similar Rf value.

  • Cause: Isomers or closely related byproducts can have very similar polarities, making them challenging to separate.[6]

  • Solution:

    • Optimize the mobile phase: Experiment with different solvent systems and gradients. A shallower gradient during elution can improve resolution.[1]

    • Change the stationary phase: Switching to a different stationary phase, such as alumina, may alter the selectivity and improve separation.[6]

Issue 3: My compound is not eluting from the column, or the recovery is very low.

  • Cause: The compound may be too polar for the chosen mobile phase and is irreversibly adsorbed onto the silica gel.[2][5]

  • Solution:

    • Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system.

    • Add a basic modifier: As mentioned, adding triethylamine can help to reduce strong interactions with the silica gel and improve recovery.[2]

    • Use a different stationary phase: Alumina can be a good alternative for strongly basic compounds.[6]

Recrystallization

Issue 1: My compound "oils out" instead of forming crystals.

  • Cause: This typically occurs if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.

  • Solution:

    • Reheat and add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional "good" solvent to lower the saturation point.[7]

    • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1][7]

    • Change the solvent system: The chosen solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.[8]

Issue 2: No crystals form even after cooling the solution for an extended period.

  • Cause: The solution may not be sufficiently saturated, or crystallization has not been initiated.

  • Solution:

    • Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.[7][8]

    • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[7]

    • Cool to a lower temperature: If crystals do not form at room temperature or in an ice bath, try using a freezer or a cryocooler.

Issue 3: The yield of my recrystallized product is very low.

  • Cause: Too much solvent may have been used, keeping a significant amount of the product dissolved in the mother liquor, or premature crystallization occurred during hot filtration.

  • Solution:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Recover a second crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.

    • Preheat the filtration apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent System (Starting Ratios)Notes
Column Chromatography Ethyl Acetate / Hexanes (e.g., 1:9 to 1:1 gradient)A common system for compounds of intermediate polarity. Add 0.1-1% triethylamine to prevent tailing.[5]
Dichloromethane / Methanol (e.g., 99:1 to 95:5)Useful for more polar compounds. Triethylamine can also be added.
Recrystallization Ethanol / WaterEthanol is a "good" solvent, and water is a "poor" solvent.[8][9]
Ethyl Acetate / HexanesEthyl acetate is a "good" solvent, and hexanes are a "poor" solvent.[8]
IsopropanolCan be used as a single solvent for recrystallization.[8]
TolueneEffective for aromatic compounds.[8]

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Aim for an Rf value of 0.2-0.3 for this compound. If streaking is observed, add 0.1-1% triethylamine to the mobile phase.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, for poorly soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[2][5]

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is required. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]

Protocol 2: Recrystallization Purification
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to determine if the compound dissolves when hot and precipitates when cool.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot "good" solvent required to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: If using a mixed-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the precipitate. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1][8]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.[8]

Visualizations

PurificationWorkflow start Crude this compound tlc Purity Check (TLC) start->tlc decision Purity Acceptable? tlc->decision recrystallization Recrystallization decision->recrystallization No (Minor Impurities) column Column Chromatography decision->column No (Major/Close Impurities) end_product Pure this compound decision->end_product Yes purity_check_recrys Purity Check (TLC/NMR) recrystallization->purity_check_recrys purity_check_column Purity Check (TLC/NMR) column->purity_check_column purity_check_recrys->column Impure purity_check_recrys->end_product Pure purity_check_column->end_product Pure end_impure Further Purification Needed purity_check_column->end_impure Impure

Caption: General workflow for the purification of this compound.

TroubleshootingColumn issue Issue with Column Chromatography streaking Streaking / Tailing? issue->streaking poor_sep Poor Separation? issue->poor_sep low_recovery Low Recovery? issue->low_recovery streaking->poor_sep No solution_tea Add 0.1-1% Triethylamine to Mobile Phase streaking->solution_tea Yes poor_sep->low_recovery No solution_gradient Optimize Solvent Gradient (shallower) poor_sep->solution_gradient Yes solution_polarity Increase Mobile Phase Polarity low_recovery->solution_polarity Yes solution_alumina Use Alumina as Stationary Phase solution_tea->solution_alumina If still tailing solution_gradient->solution_alumina If still co-eluting solution_polarity->solution_tea If still low

Caption: Troubleshooting guide for column chromatography of this compound.

References

"Troubleshooting low conversion rates in Buchwald-Hartwig amination"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Buchwald-Hartwig Amination

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates in Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Section 1: Catalyst and Ligand Issues

Q1: My reaction shows no or very low conversion. What is the first thing I should check?

A1: The first step in troubleshooting is to verify the integrity of your catalytic system. The active Pd(0) catalyst is sensitive to oxygen, so ensure that all reagents and solvents are properly degassed and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[1] The purity of the palladium source and ligand is also critical; impurities can poison the catalyst.[2] Consider using a pre-catalyst, which can provide more reliable generation of the active LPd(0) species compared to in-situ generation from Pd(II) sources like Pd(OAc)₂.[3][4]

Q2: How do I choose the right ligand for my specific substrates?

A2: Ligand selection is highly dependent on the nature of your amine and aryl halide.[1] Sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective, particularly for challenging substrates like N-heterocycles.[4] The choice of ligand can significantly impact the rates of both the desired reductive elimination and undesired side reactions like beta-hydride elimination.[5][6] For primary amines, ligands like BrettPhos have been specifically designed.[7] For amides, which are less nucleophilic, more reactive ligands such as tBuBrettPhos may be necessary.[7]

Q3: I am using a Pd(II) source like Pd(OAc)₂ and seeing inconsistent results. Why?

A3: Pd(II) sources require in-situ reduction to the active Pd(0) species to enter the catalytic cycle.[3] This reduction step can be unreliable and may require the presence of a reducing agent, such as an amine with an α-H, or the phosphine ligand itself.[7] Inconsistent reduction can lead to lower concentrations of the active catalyst and poor reproducibility.[8] The use of well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) is often preferred as they bypass this variable reduction step and are activated more cleanly by the base.[3][9]

Section 2: Reagent and Substrate Problems

Q4: Could my choice of base be inhibiting the reaction?

A4: Yes, the base is a critical component. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or LHMDS are commonly used and often lead to faster reactions.[3][4] However, these bases can be incompatible with sensitive functional groups on your substrates, leading to decomposition.[10] For such cases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are better alternatives, although they may require higher reaction temperatures.[4] The particle size and solubility of the base also matter; grinding the base before use or adding celite can prevent clumping and improve reaction rates.[3]

Q5: My aryl chloride is unreactive. What can I do?

A5: Aryl chlorides are generally less reactive than aryl bromides or iodides due to the strength of the C-Cl bond, making the oxidative addition step more difficult.[3][8] To improve conversion, you may need to use more electron-rich and bulky ligands (e.g., XPhos, SPhos) which facilitate oxidative addition.[5] Increasing the temperature, catalyst loading, and reaction time can also be effective.[5]

Q6: I am using an aryl iodide and getting low yields. Isn't it supposed to be the most reactive halide?

A6: While the general reactivity trend for oxidative addition is Ar-I > Ar-Br > Ar-Cl, the iodide formed during the Buchwald-Hartwig reaction can sometimes inhibit the catalyst.[3] This "iodide effect" can cause the palladium complex to precipitate, taking it out of the catalytic cycle.[3] In such cases, switching to the corresponding aryl bromide may paradoxically improve the yield.[3] The choice of solvent can also play a role; using toluene can be beneficial as the resulting iodide salts are poorly soluble in it.[7]

Q7: Why is my reaction stalling, and what role does solubility play?

A7: Poor solubility of any reaction component—substrate, base, or catalyst—is a common and often underestimated cause of low conversion.[3][4] If the reactants are not sufficiently dissolved, the reaction becomes heterogeneous and rates can plummet. Consider screening different solvents like toluene, dioxane, THF, or t-BuOH.[3][11] Sometimes a mixture of solvents can improve solubility and performance.[3] Vigorous stirring is also crucial, especially with insoluble inorganic bases, to ensure adequate mixing.[3]

Section 3: Reaction Conditions and Side Reactions

Q8: What are the typical temperature ranges, and how do I optimize it?

A8: Buchwald-Hartwig aminations are typically run between 80-100°C.[3] However, the optimal temperature depends on the reactivity of the substrates and the choice of base. Reactions with weaker bases often require higher temperatures.[3] Conversely, if your substrates are thermally sensitive, you may need to lower the temperature, which might be compensated for by using a stronger base or a more active catalyst system.[3]

Q9: What are common side reactions that consume my starting material?

A9: Several side reactions can compete with the desired C-N coupling.

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be caused by β-hydride elimination from the palladium-amido intermediate.[5]

  • β-Hydride Elimination: This process competes with reductive elimination and is more common with amines that have β-hydrogens, leading to the formation of an imine and a hydrodehalogenated arene.[5]

  • Ligand Arylation/Decomposition: At high temperatures, the phosphine ligand itself can sometimes react or decompose.

Q10: I'm observing a byproduct corresponding to bithiophene. What does this indicate?

A10: The formation of bithiophene is a known byproduct in some Buchwald-Hartwig reactions, particularly when using thiophene-based substrates.[12] This suggests that a competitive self-coupling or other side reaction pathway is occurring. Optimizing the ligand, base, and temperature may help to suppress this unwanted reaction.

Data & Protocols

Quantitative Data Summary

Table 1: Effect of Ligand and Solvent on a Model Amination

This table summarizes the results from an optimization study for the coupling of a protected benzimidazole with an amine, demonstrating the critical role of ligand and solvent selection.[13]

EntryLigandSolventConversion (%)[13]
1BINAPToluene0
2DPEphosToluene0
3XPhos Toluene 91
4BINAPDioxane0
5DPEphosDioxane0
6XPhos Dioxane 100

Reaction Conditions: Pd₂(dba)₃ (5 mol%), Ligand (10 mol%), Cs₂CO₃ (1.4 eq), 110 °C, 16 h.

Detailed Experimental Protocol: General Procedure for Ligand Screening

This protocol provides a generalized methodology for screening different phosphine ligands to optimize a Buchwald-Hartwig amination reaction.

  • Preparation: To a series of oven-dried Schlenk tubes or reaction vials equipped with stir bars, add the aryl halide (1.0 mmol), the base (e.g., NaOtBu, 1.4 mmol), and the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal each vessel with a septum, then evacuate and backfill with dry argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Ligand Addition: In a glovebox or under a positive flow of argon, add a different phosphine ligand (0.04 mmol, 4 mol%) to each respective vial.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to each vial via syringe, followed by the amine coupling partner (1.2 mmol).

  • Reaction: Place the sealed vials in a preheated aluminum block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 16-24 hours).

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS.[4] Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues and inorganic salts.[4]

  • Analysis: Analyze the crude filtrate from each reaction by GC or ¹H NMR with an internal standard to determine the conversion and yield, allowing for direct comparison of ligand performance.

Visual Guides

Troubleshooting Workflow

G Start Low Conversion Rate Catalyst Check Catalyst System Start->Catalyst Reagents Evaluate Reagents Start->Reagents Conditions Optimize Conditions Start->Conditions Inert Inert Atmosphere? (Degas, Ar/N2) Catalyst->Inert PdSource Pd Source Active? (Try Pre-catalyst) Catalyst->PdSource Ligand Ligand Optimal? (Screen Ligands) Catalyst->Ligand Base Base Choice Correct? (Strength, Solubility) Reagents->Base Solvent Solubility Issues? (Screen Solvents) Reagents->Solvent Purity Reagent Purity? (Purify/New Batch) Reagents->Purity Temp Temperature Optimal? (Increase/Decrease) Conditions->Temp Conc Concentration? (Adjust as needed) Conditions->Conc Time Reaction Time? (Monitor over time) Conditions->Time

Caption: A logical workflow for troubleshooting low conversion rates.

Buchwald-Hartwig Catalytic Cycle

G Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex RE_label Reductive Elimination Amine_Complex [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Complex OA_label Oxidative Addition Amido_Complex L-Pd(II)(Ar)(Amide) Amine_Complex->Amido_Complex LE_label Ligand Exchange Amido_Complex->Pd0  Ar-Amine Amido_Complex->Pd0 Deprot_label Deprotonation Side_label β-Hydride Elimination (Side Reaction)

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Minimizing Debromination in Cross-Coupling Reactions of Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving bromoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common side reaction of debromination (hydrodehalogenation).

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem in cross-coupling reactions of bromoquinolines?

A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on the quinoline ring is replaced by a hydrogen atom.[1] This is problematic as it leads to the formation of an undesired quinoline byproduct, which reduces the yield of your target molecule and complicates purification.[1] The electronic properties of the quinoline ring system can make the C-Br bond susceptible to this side reaction under certain palladium-catalyzed conditions.[1]

Q2: Which cross-coupling reactions are most susceptible to debromination with bromoquinoline substrates?

A2: Palladium-catalyzed cross-coupling reactions are particularly prone to debromination.[1] These include widely used methods such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[1][2] The specific catalyst system, reagents, and reaction conditions all play a role in promoting this unwanted side reaction.[1]

Q3: What are the primary factors that influence the extent of debromination?

A3: Several key factors can contribute to the level of debromination observed in your reaction:[1]

  • Catalyst System: The choice of palladium precursor and, critically, the phosphine ligand is a primary determinant.

  • Base: The strength and type of base used can significantly impact the reaction outcome.

  • Solvent: The polarity and protic nature of the solvent can influence the reaction pathway.

  • Temperature: Higher reaction temperatures often accelerate the rate of debromination.

  • Reaction Time: Prolonged reaction times can lead to a greater accumulation of the debrominated byproduct.

  • Presence of Reducing Agents: Impurities or reagents that can act as hydride sources will promote debromination.

Troubleshooting Guides

Issue 1: Significant Formation of Debrominated Byproduct in Suzuki-Miyaura Coupling

If you observe a significant amount of the debrominated quinoline byproduct in your Suzuki-Miyaura reaction, consider the following troubleshooting steps:

Troubleshooting Workflow for Suzuki-Miyaura Debromination

start High Debromination Observed ligand Optimize Ligand start->ligand Inappropriate Ligand Choice? base Modify Base ligand->base Still high debromination? end Debromination Minimized ligand->end Issue resolved. temp Lower Temperature base->temp Still high debromination? base->end Issue resolved. solvent Check Solvent/Water Content temp->solvent Still high debromination? temp->end Issue resolved. boronic_acid Evaluate Boronic Acid/Ester Quality solvent->boronic_acid Still high debromination? solvent->end Issue resolved. boronic_acid->end Issue resolved.

Caption: A logical workflow for troubleshooting high debromination in Suzuki-Miyaura reactions.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Ligand Choice Switch to a more electron-rich and sterically hindered ligand. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often effective at promoting the desired cross-coupling over debromination.[1][3]
Base is too Strong or Reactive Use a milder base. K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu, which can sometimes promote hydrodehalogenation.[1]
High Reaction Temperature Lower the reaction temperature. While this may slow down the reaction rate, it can significantly reduce the extent of debromination. Monitor the reaction progress carefully by TLC or LC-MS.[1]
Presence of Water While some water is often necessary for Suzuki-Miyaura reactions, excessive amounts can be a source of protons for debromination. Ensure solvents are appropriately dried if running under anhydrous conditions, or carefully control the amount of water in aqueous systems.[1][4]
Palladium Catalyst Degradation The formation of palladium black can lead to non-selective catalysis, including debromination. Using pre-catalysts or ensuring a well-defined active catalyst can help mitigate this issue.[1]
Issue 2: Significant Debromination in Buchwald-Hartwig Amination

For researchers encountering debromination during the amination of bromoquinolines, the following strategies can be employed:

Troubleshooting Workflow for Buchwald-Hartwig Debromination

start High Debromination Observed ligand Optimize Ligand start->ligand Inappropriate Ligand Choice? base Modify Base ligand->base Still high debromination? end Debromination Minimized ligand->end Issue resolved. temp Lower Temperature base->temp Still high debromination? base->end Issue resolved. solvent Change Solvent temp->solvent Still high debromination? temp->end Issue resolved. amine Consider Amine Source solvent->amine Still high debromination? solvent->end Issue resolved. amine->end Issue resolved.

Caption: A logical workflow for troubleshooting high debromination in Buchwald-Hartwig aminations.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Ligand Choice The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency and minimizing side reactions.[2] Consider screening ligands such as XPhos, SPhos, or other Buchwald-type ligands.
Base is too Strong Very strong bases like NaOtBu or LHMDS, while often effective for amination, can also promote debromination. Consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃.[1]
High Reaction Temperature Lowering the reaction temperature can disfavor the debromination pathway. This may require longer reaction times, so careful monitoring is essential.
Solvent Choice Aprotic, non-polar solvents like toluene or dioxane are generally preferred for Buchwald-Hartwig aminations. Polar aprotic solvents might, in some cases, favor side reactions.[1]
Amine Reactant as a Hydride Source While less common, some amines, particularly those with α-hydrogens, can potentially act as hydride donors, leading to debromination. If debromination is severe and other optimizations have failed, consider alternative amine sources or protecting group strategies if applicable.[1]

Data Presentation

The following tables summarize reaction components that can be varied to minimize debromination.

Table 1: Ligand Selection for Minimizing Debromination

LigandTypeGeneral Application
XPhos Bulky, electron-rich biarylphosphineOften effective for challenging substrates in both Suzuki and Buchwald-Hartwig couplings.[2][3]
SPhos Bulky, electron-rich biarylphosphineAnother excellent choice for difficult couplings, known to promote reductive elimination.[1][3]
RuPhos Bulky, electron-rich biarylphosphineParticularly useful for amination reactions and can help suppress side reactions.[1][3]
Pd(dppf)Cl₂ Ferrocenylphosphine catalystCan be an effective catalyst for some Suzuki couplings of bromoquinolines.[4]

Table 2: Base and Solvent Combinations

BaseCommon SolventsNotes
K₃PO₄ 1,4-Dioxane/H₂O, TolueneA moderately strong base, often a good first choice to minimize debromination.[1]
Cs₂CO₃ 1,4-Dioxane/H₂O, TolueneHighly soluble and effective, often a good choice for difficult couplings.
K₂CO₃ Toluene/H₂O, Dioxane/H₂OA weaker base that can be effective and may reduce the incidence of debromination.[3][5]
NaOtBu Toluene, Dioxane (anhydrous)A very strong base, highly effective for C-N coupling but can increase the risk of debromination. Use with caution and at lower temperatures.[1]

Experimental Protocols

The following are generalized methodologies for key cross-coupling reactions with bromoquinolines, adapted from literature procedures. These should be optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline

Materials:

  • Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the bromoquinoline, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Under the inert atmosphere, add the palladium precursor and phosphine ligand.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromoquinoline

Materials:

  • Bromoquinoline (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., G3-XPhos, 1-3 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the palladium pre-catalyst and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the bromoquinoline and the anhydrous, degassed solvent.

  • Add the amine via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling and the Debromination Side Reaction

Suzuki_Mechanism cluster_main Desired Cross-Coupling Pathway cluster_side Debromination (Hydrodehalogenation) Pathway pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (Ar-Br) transmetalation_complex Ar-Pd(II)(Ar')L₂ oa_complex->transmetalation_complex Transmetalation (Ar'-B(OR)₂) hydride_complex Ar-Pd(II)(H)L₂ oa_complex->hydride_complex Hydride Source (e.g., H₂O, amine) product Ar-Ar' transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration dehalogenated_product Ar-H dehalogenated_product->pd0 Catalyst Regeneration hydride_complex->dehalogenated_product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction, illustrating the competing debromination pathway.

Catalytic Cycle for Buchwald-Hartwig Amination and the Debromination Side Reaction

Buchwald_Hartwig_Mechanism cluster_main Desired Amination Pathway cluster_side Debromination Pathway pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (Ar-Br) amide_complex [Ar-Pd(II)(NR₂H)L₂]Br oa_complex->amide_complex Amine Coordination (HNR₂) hydride_complex Ar-Pd(II)(H)L₂ oa_complex->hydride_complex Hydride Source (e.g., base, solvent) deprotonated_complex Ar-Pd(II)(NR₂)L₂ amide_complex->deprotonated_complex Deprotonation (Base) product Ar-NR₂ deprotonated_complex->product Reductive Elimination product->pd0 Catalyst Regeneration dehalogenated_product Ar-H dehalogenated_product->pd0 Catalyst Regeneration hydride_complex->dehalogenated_product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination, showing the competing debromination pathway.

References

"Selection of optimal catalyst and ligand for Suzuki coupling of 3-bromoquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline. It is designed for researchers, scientists, and drug development professionals to assist in the optimization of this critical reaction for the synthesis of 3-arylquinolines, a scaffold prevalent in many biologically active compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield in my Suzuki coupling reaction with 3-bromoquinoline. What are the common causes?

A1: Low yields in the Suzuki coupling of 3-bromoquinoline can arise from several factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For heteroaryl bromides like 3-bromoquinoline, bulky and electron-rich phosphine ligands often improve reaction outcomes.[1]

  • Base Selection: The base is crucial for the activation of the boronic acid. The choice of base can be solvent-dependent, with common options including potassium carbonate, cesium carbonate, and potassium phosphate.[1]

  • Solvent System and Degassing: Suzuki reactions are sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid. It is essential to thoroughly degas all solvents and the reaction mixture.[1][2]

  • Reaction Temperature: An inadequate temperature can result in a sluggish or incomplete reaction. Conversely, excessively high temperatures may lead to catalyst decomposition.[1]

  • Boronic Acid/Ester Quality: Boronic acids can be unstable and prone to protodeboronation or homocoupling. Using high-purity boronic acids or more stable boronic esters (e.g., pinacol esters) is recommended.[1]

Q2: I am seeing significant side products in my Suzuki coupling reaction. What are they and how can I minimize them?

A2: Common side products and mitigation strategies include:

  • Homocoupling of the Boronic Acid: This forms a biaryl product from two molecules of the boronic acid and is often promoted by the presence of oxygen.[1] Ensure thorough degassing of the reaction mixture. The use of more stable boronic esters, such as pinacol esters, can also reduce this side reaction.[2]

  • Dehalogenation of 3-bromoquinoline: The bromine atom is replaced by a hydrogen atom. This can be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions may help mitigate this.[1] More electron-rich and sterically hindered ligands can also promote the desired reductive elimination over competing side reactions.[2]

  • Protodeboronation: The boronic acid is cleaved by residual water or base before it can participate in the cross-coupling. Using stable boronic esters or trifluoroborate salts can minimize this side reaction.[1]

Troubleshooting Guides

Low Yield or No Reaction

If you are experiencing low to no yield, a systematic approach to troubleshooting is recommended.

Initial Checks:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade the Pd(0) catalyst.[2]

  • Reagent Quality: Verify the purity of your 3-bromoquinoline and the boronic acid or ester. Boronic acids can dehydrate or decompose over time.[2]

  • Solvent Degassing: Thoroughly degas your solvents before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.[2]

If these initial checks do not resolve the issue, a systematic optimization of the reaction conditions is necessary.

Data Presentation

The success of a Suzuki coupling reaction with 3-bromoquinoline is highly dependent on the chosen reaction conditions. The following tables summarize various catalysts, ligands, and conditions reported for the synthesis of 3-arylquinolines, providing a comparative overview for reaction optimization.

Table 1: Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075Good yield for mono-arylation of dibromoquinolines, suggesting applicability to 3-bromoquinoline.[3]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O90HighEffective for various bromoquinolines.[3]
Pd(OAc)₂XPhosK₃PO₄Toluene100HighBulky monophosphine ligands are generally effective for challenging substrates.[3]

Table 2: Summary of Reaction Conditions for Suzuki Coupling of 3-Bromoquinoline

Arylboronic Acid/EsterCatalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-9012-16High
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (1)1,4-Dioxane/H₂O (3:1)1006-8High
3,5-Dimethylisoxazole-4-boronic acid pinacol esterVaries (Optimization Study)DBUTHF/H₂OAmbientVariesVaries
Various Arylboronic acidsPd(OAc)₂ (4.2)Na₂CO₃ (2.5)Acetone/H₂O (2:1)40-450.5-783-96

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 3-Bromoquinoline

This protocol outlines a common method using a palladium catalyst with a phosphine ligand.[4]

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Establish Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)Ln pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L2-Ar' pd2_complex->transmetalation_complex Transmetalation product Ar-Ar' transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration aryl_halide Ar-X (3-Bromoquinoline) aryl_halide->pd2_complex boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation_complex base Base (e.g., OH⁻) base->pd2_complex Troubleshooting_Workflow Troubleshooting Workflow for Low-Yield Suzuki Coupling start Low or No Yield Observed initial_checks Perform Initial Checks: - Inert Atmosphere - Reagent Quality - Solvent Degassing start->initial_checks optimization Systematic Optimization of Conditions initial_checks->optimization Issue Persists catalyst_ligand Screen Catalyst and Ligand optimization->catalyst_ligand Yes base_solvent Optimize Base and Solvent optimization->base_solvent Yes temperature_time Vary Temperature and Reaction Time optimization->temperature_time Yes boronic_ester Consider Boronic Ester optimization->boronic_ester Consider Alternatives success Improved Yield catalyst_ligand->success base_solvent->success temperature_time->success boronic_ester->success

References

Technical Support Center: Managing Reaction Stoichiometry to Prevent Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing reaction stoichiometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for preventing side reactions by carefully controlling the quantitative relationship between reactants.

Frequently Asked Questions (FAQs)

Q1: Why is precise stoichiometric control crucial in chemical synthesis?

A1: Precise stoichiometric control is fundamental to the success of a chemical reaction for several key reasons:

  • Maximizing Product Yield: Ensuring reactants are present in the correct molar ratios allows for the maximum conversion of the limiting reactant to the desired product.

  • Minimizing Side Reactions: Incorrect stoichiometry can lead to an excess of one reactant, which may then participate in or catalyze undesired side reactions, reducing the purity of the final product.

  • Ensuring Reproducibility: Tightly controlled stoichiometry is essential for obtaining consistent and reproducible experimental results.

  • Controlling Impurities: In pharmaceutical and materials science, even small amounts of impurities from side reactions can have significant impacts on the efficacy and safety of the final product.[1][2][3][4]

  • Safety: In some cases, incorrect stoichiometry can lead to runaway reactions or the formation of hazardous byproducts.

Q2: How do I accurately determine the concentration of my reagents?

A2: Accurate determination of reagent concentration is a critical first step. For commercially available solutions, it is important to note the manufacturer's specifications. For reagents prepared in-house, techniques such as titration for acidic or basic solutions, or quantitative NMR (qNMR) for a wider range of compounds, can provide precise concentration values. For solid reagents, ensure they are properly dried to remove any residual solvent or moisture that would affect their true mass.

Q3: What is a "limiting reactant" and how does it influence the reaction outcome?

A3: The limiting reactant is the reactant that is completely consumed first in a chemical reaction. Once the limiting reactant is used up, the reaction stops, regardless of how much of the other reactants (excess reactants) are still present. The amount of the limiting reactant dictates the theoretical maximum amount of product that can be formed. Identifying and controlling the limiting reactant is a key aspect of managing reaction stoichiometry.

Q4: Can slow addition of a reagent improve my reaction's outcome?

A4: Yes, slow addition of a reagent, often the more reactive one, can be a powerful technique to control the reaction. By adding a reagent dropwise or via a syringe pump, you can maintain a low, steady concentration of that reagent in the reaction mixture. This can help to:

  • Prevent a buildup of the reactive species, which could lead to dimerization or other side reactions.

  • Control the reaction temperature, especially for highly exothermic reactions.

  • Favor the desired reaction pathway when multiple reaction possibilities exist.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered in specific, widely used chemical reactions where stoichiometry plays a critical role.

Grignard Reactions

Issue: Low yield of the desired alcohol and formation of side products like Wurtz coupling products (R-R) or enolization of the carbonyl compound.

Possible Cause: Incorrect stoichiometry of the Grignard reagent or the presence of impurities.

Troubleshooting Steps:

  • Titrate the Grignard Reagent: The actual concentration of a Grignard reagent solution can be lower than the theoretical value due to degradation. Titrate a small aliquot of the Grignard solution before use to determine its exact molarity.

  • Use a Slight Excess of Grignard Reagent: To ensure complete consumption of the carbonyl compound, a slight excess (typically 1.1 to 1.5 equivalents) of the Grignard reagent is often used. However, a large excess can promote side reactions.

  • Slow Addition at Low Temperature: Add the Grignard reagent slowly to a solution of the carbonyl compound at a low temperature (e.g., 0 °C or -78 °C). This helps to control the exothermicity of the reaction and minimize side reactions.

  • Ensure Anhydrous Conditions: Water will quench the Grignard reagent. Ensure all glassware is oven-dried and solvents are anhydrous.

Logical Relationship for Troubleshooting Grignard Reactions

start Low Yield or Side Products in Grignard Reaction check_reagent Check Grignard Reagent Concentration start->check_reagent check_conditions Review Reaction Conditions start->check_conditions titrate Titrate Grignard Reagent check_reagent->titrate Inaccurate? adjust_eq Adjust Equivalents (1.1-1.5 eq.) titrate->adjust_eq success Improved Yield and Purity adjust_eq->success slow_addition Implement Slow Addition at Low Temperature check_conditions->slow_addition Exothermic? anhydrous Ensure Strictly Anhydrous Conditions check_conditions->anhydrous Moisture sensitive? slow_addition->success anhydrous->success

Caption: Troubleshooting workflow for Grignard reaction issues.

Amide Coupling Reactions (EDC/HOBt)

Issue: Low yield of the desired amide, formation of N-acylurea byproduct, or racemization of chiral centers.

Possible Cause: Incorrect stoichiometry of coupling reagents or base, or suboptimal activation conditions.

Troubleshooting Steps:

  • Optimize Reagent Stoichiometry: The ideal stoichiometry can vary depending on the substrates. A common starting point is:

    • Carboxylic Acid: 1.0 equivalent

    • Amine: 1.0-1.2 equivalents

    • EDC: 1.2-1.5 equivalents

    • HOBt: 1.2-1.5 equivalents

    • Base (e.g., DIPEA): 2.0-3.0 equivalents

  • Order of Addition: The order of addition is critical. Typically, the carboxylic acid, amine, and HOBt are mixed first, followed by the addition of EDC. The base is often added last.

  • Pre-activation: For challenging couplings, pre-activating the carboxylic acid with EDC and HOBt for a short period (15-30 minutes) before adding the amine can improve yields.

  • Temperature Control: Perform the reaction at 0 °C initially and then allow it to warm to room temperature. This can help to minimize side reactions and racemization.

Experimental Workflow for Amide Coupling Optimization

cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_acid Carboxylic Acid (1.0 eq) mix Mix Acid, Amine, HOBt in Solvent prep_acid->mix prep_amine Amine (1.0-1.2 eq) prep_amine->mix prep_edc EDC (1.2-1.5 eq) add_edc Add EDC prep_edc->add_edc prep_hobt HOBt (1.2-1.5 eq) prep_hobt->mix prep_base Base (e.g., DIPEA, 2-3 eq) add_base Add Base prep_base->add_base cool Cool to 0 °C mix->cool cool->add_edc add_edc->add_base react Stir and warm to RT add_base->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup purify Purification workup->purify analyze Analyze Yield and Purity purify->analyze

Caption: General workflow for an EDC/HOBt amide coupling reaction.

Sonogashira Coupling

Issue: Formation of homo-coupled alkyne (Glaser coupling) byproducts.

Possible Cause: Presence of oxygen and/or incorrect ratio of copper co-catalyst.

Troubleshooting Steps:

  • Degas Solvents and Reagents: Oxygen promotes the homo-coupling of alkynes. Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

  • Use a Copper-Free Protocol: In many cases, the Sonogashira reaction can be performed efficiently without a copper co-catalyst, which completely eliminates the possibility of Glaser coupling.[5][6][7] This is often the most effective solution.

  • Optimize Copper Catalyst Loading: If a copper co-catalyst is necessary, use the lowest effective loading, typically 1-5 mol%. A higher loading can increase the rate of homo-coupling.

  • Control Stoichiometry of the Alkyne: Using a slight excess of the alkyne (1.1-1.2 equivalents) can sometimes help to favor the cross-coupling reaction over homo-coupling.

Wittig Reaction

Issue: Low yield of the desired alkene and difficulty in removing the triphenylphosphine oxide (TPPO) byproduct.

Possible Cause: Incomplete ylide formation or non-optimal reaction conditions.

Troubleshooting Steps:

  • Ensure Complete Ylide Formation: Use a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS) to fully deprotonate the phosphonium salt. The formation of the ylide is often indicated by a distinct color change.

  • Stoichiometry of the Base: Use a slight excess of the base (1.05-1.1 equivalents) relative to the phosphonium salt to ensure complete conversion to the ylide.

  • Temperature Control: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and then add the carbonyl compound.

  • TPPO Removal:

    • Crystallization: TPPO is often crystalline and can sometimes be removed by crystallization from a suitable solvent system (e.g., pentane/ether).

    • Chromatography: Flash column chromatography is a common method for separating the alkene product from TPPO.

    • Precipitation with Metal Salts: Adding salts like MgCl₂ or ZnCl₂ can precipitate TPPO as a metal complex, which can then be filtered off.

Experimental Protocols

Protocol 1: General Procedure for Stoichiometric Optimization of an Amide Coupling Reaction using EDC/HOBt

This protocol outlines a general method for optimizing the stoichiometry of reagents in an EDC/HOBt mediated amide coupling.

1. Materials:

  • Carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vials

2. Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the carboxylic acid, amine, EDC·HCl, HOBt, and DIPEA in the chosen anhydrous solvent at known concentrations.

  • Reaction Setup: In a series of reaction vials, add the carboxylic acid (e.g., 0.1 mmol, 1.0 eq).

  • Varying Stoichiometry: To each vial, add varying equivalents of the amine, EDC·HCl, HOBt, and DIPEA according to the optimization table below.

  • Reaction Execution: a. Add the amine and HOBt solutions to the vials containing the carboxylic acid. b. Cool the vials to 0 °C. c. Add the EDC·HCl solution. d. Add the DIPEA solution. e. Allow the reactions to warm to room temperature and stir for a set time (e.g., 12 hours).

  • Analysis: a. Quench a small aliquot of each reaction with water. b. Analyze the product mixture by LC-MS or GC-MS to determine the relative amounts of product, starting materials, and major byproducts. c. Calculate the yield and purity for each set of conditions.

Data Presentation: Stoichiometric Optimization of Amide Coupling

ExperimentCarboxylic Acid (eq)Amine (eq)EDC·HCl (eq)HOBt (eq)DIPEA (eq)Yield (%)Purity (%)
11.01.01.11.12.0
21.01.21.11.12.0
31.01.11.21.22.5
41.01.11.51.53.0
51.01.21.51.52.5

Yield and Purity to be determined by analytical methods.

Protocol 2: Step-by-Step Procedure for Optimizing a Heck Coupling Reaction

This protocol provides a framework for optimizing the stoichiometry of a Heck coupling reaction, focusing on the base and ligand-to-metal ratio.

1. Materials:

  • Aryl halide (e.g., Iodobenzene)

  • Alkene (e.g., Styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Reaction tubes

2. Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the aryl halide, alkene, palladium catalyst, phosphine ligand, and base in the chosen anhydrous solvent.

  • Reaction Setup: In a series of reaction tubes, add the palladium catalyst (e.g., 0.01 mmol, 1 mol%).

  • Varying Stoichiometry: a. Ligand-to-Metal Ratio: To different sets of tubes, add varying equivalents of the phosphine ligand (e.g., 1, 2, 3 equivalents relative to Pd). b. Base Equivalents: For each ligand-to-metal ratio, further vary the equivalents of the base (e.g., 1.5, 2.0, 2.5 equivalents relative to the aryl halide).

  • Reaction Execution: a. Add the aryl halide (1.0 mmol, 1.0 eq) and alkene (1.2 mmol, 1.2 eq) to each tube. b. Seal the tubes and heat to the desired temperature (e.g., 100 °C) for a set time (e.g., 16 hours).

  • Analysis: a. Cool the reactions to room temperature. b. Dilute a small aliquot with a suitable solvent and analyze by GC-MS or LC-MS to determine the conversion, yield, and selectivity (e.g., E/Z ratio of the product).

Data Presentation: Optimization of Heck Coupling Stoichiometry

ExperimentPd(OAc)₂ (mol%)PPh₃ (eq to Pd)Base (eq to Ar-X)Conversion (%)Yield (%)E/Z Ratio
111K₂CO₃ (2.0)
212K₂CO₃ (2.0)
313K₂CO₃ (2.0)
412Et₃N (2.0)
512K₂CO₃ (1.5)
612K₂CO₃ (2.5)

Conversion, Yield, and E/Z Ratio to be determined by analytical methods.

By systematically varying the stoichiometry of key reagents and analyzing the outcomes, researchers can identify the optimal conditions to maximize the yield and purity of their desired products while minimizing the formation of unwanted side products.

References

Technical Support Center: Column Chromatography Purification of 3-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography purification of 3-aminoquinoline derivatives.

Troubleshooting Guide

This section offers systematic approaches to address specific issues that may arise during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Significant Peak Tailing Strong interaction between the basic 3-aminoquinoline and acidic silanol groups on the silica gel surface.1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or pyridine into the mobile phase to neutralize the acidic sites on the silica gel.[1] 2. Use an Alternative Stationary Phase: Switch to a less acidic stationary phase such as neutral or basic alumina, or consider using amine-functionalized silica.[1][2][3] 3. Deactivate Silica Gel: Prepare a slurry of silica gel in the eluent containing a small amount of a tertiary amine before packing the column.[1]
Low or No Compound Elution The compound is irreversibly adsorbed onto the silica gel due to strong basicity. The mobile phase is not polar enough to elute the compound.1. Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. For instance, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. A more aggressive solvent system, like dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution, can also be effective for very polar compounds.[2][4] 2. Add a Basic Modifier: As with peak tailing, adding triethylamine to the mobile phase can reduce strong interactions and facilitate elution.[2] 3. Switch to an Alternative Stationary Phase: Use neutral or basic alumina, which is often more suitable for acid-sensitive and basic compounds.[1][2] 4. Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography with a C18 column and a polar mobile phase (e.g., water/acetonitrile with pH control) can be a powerful alternative.[5]
Compound Decomposition on the Column The acidic nature of silica gel can cause the degradation of sensitive 3-aminoquinoline derivatives.[1] The compound may be sensitive to air or light.[2]1. Deactivate the Stationary Phase: Use triethylamine or pyridine in the mobile phase to neutralize the silica gel.[1] 2. Use a Less Acidic Stationary Phase: Employ alumina or Florisil as alternatives to silica gel.[1] 3. Minimize Contact Time: Utilize flash chromatography with a shorter, wider column to reduce the residence time of the compound on the stationary phase.[1] 4. Inert Conditions: If the compound is air-sensitive, perform the chromatography under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[2] 5. Protect from Light: For light-sensitive compounds, wrap the column in aluminum foil.[2]
Co-elution with Impurities The chosen solvent system does not provide sufficient separation between the desired compound and impurities. The column is overloaded with the crude material.1. Optimize the Mobile Phase: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound and maximize the separation from impurities.[1][5] 2. Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with similar polarities.[1] 3. Avoid Overloading: A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight.[1] 4. Consider Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[2]
Irregular Band Broadening The column was not packed properly, leading to channeling. The crude sample was not loaded evenly onto the column.1. Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "slurry method" is often recommended for creating a homogenous column bed.[6] 2. Careful Sample Loading: Dissolve the crude mixture in a minimal amount of solvent and load it carefully onto the top of the silica bed as a narrow, concentrated band.[7]

Frequently Asked Questions (FAQs)

Q1: Why are 3-aminoquinoline derivatives often challenging to purify by silica gel column chromatography?

A1: The primary challenge arises from the basicity of the amino group at the 3-position. This basic nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, leading to issues like peak tailing, irreversible adsorption, and even degradation of the compound on the column.[2][8]

Q2: How do I select an appropriate solvent system for my 3-aminoquinoline derivative purification?

A2: The best method for selecting a solvent system is by using Thin Layer Chromatography (TLC).[5][9] Screen various mixtures of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal solvent system should give your desired compound an Rf value between 0.2 and 0.4, while providing the largest possible separation from any impurities.[5][9] If you observe streaking on the TLC plate, this is an indication that you will likely encounter issues on the column, and the addition of a basic modifier like triethylamine to the developing solvent should be tested.[5]

Q3: When should I consider using a stationary phase other than silica gel?

A3: You should consider an alternative stationary phase, such as neutral or basic alumina, under the following circumstances:

  • Compound Instability: If you have evidence from TLC that your 3-aminoquinoline derivative is degrading on silica gel.[1][4]

  • Irreversible Adsorption: If your compound fails to elute from the silica gel column even with highly polar solvent systems.[2]

  • Persistent Peak Tailing: If adding a basic modifier to the mobile phase does not sufficiently resolve peak tailing.[2][8]

Q4: What is "dry loading" and when should I use it for my 3-aminoquinoline derivative?

A4: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel (or another adsorbent) before loading it onto the column. This is particularly useful when your crude mixture is not very soluble in the initial, non-polar eluent of your chromatography.[7] By dissolving your sample in a suitable solvent, mixing it with silica gel, and then evaporating the solvent to obtain a free-flowing powder, you can ensure a more uniform application of the sample to the top of the column.[7]

Q5: Can I use reversed-phase chromatography for purifying 3-aminoquinoline derivatives?

A5: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be a very effective technique for purifying polar and ionizable compounds like 3-aminoquinoline derivatives.[5] In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile or methanol). It is often necessary to control the pH of the mobile phase with buffers to ensure consistent protonation of the basic aminoquinoline, which leads to sharper, more symmetrical peaks.[5]

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography with a Basic Modifier

This protocol provides a general procedure for the purification of a 3-aminoquinoline derivative using silica gel chromatography with triethylamine (TEA) as a basic additive.

  • Solvent System Selection:

    • Develop a suitable solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate.

    • If tailing is observed, add 0.5-1% (v/v) of TEA to the solvent mixture and re-run the TLC to assess the improvement in spot shape.[5]

    • Adjust the ratio of hexane to ethyl acetate to achieve an Rf value of approximately 0.2-0.4 for the desired product.[1][5]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (a general rule is a 30:1 to 50:1 ratio of silica gel to sample by weight).[1][6]

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture (containing TEA).

    • Pour the slurry into the column and use gentle pressure or tapping to ensure a well-packed, uniform bed.[6]

    • Allow the excess solvent to drain until it is just level with the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude 3-aminoquinoline derivative in a minimal amount of the eluting solvent or a slightly more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette, taking care not to disturb the surface.[7]

    • Allow the sample to adsorb onto the silica by draining the solvent until it is level with the silica surface.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in an organized manner (e.g., in test tubes or vials).

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-aminoquinoline derivative.

Data Presentation

Table 1: Illustrative Solvent Systems for TLC Analysis of a Hypothetical 3-Aminoquinoline Derivative
Solvent System (v/v)ModifierRf of 3-Aminoquinoline DerivativeObservations
80:20 Hexane:Ethyl AcetateNone0.15Significant tailing
80:20 Hexane:Ethyl Acetate1% Triethylamine0.25Compact, symmetrical spot
70:30 Hexane:Ethyl Acetate1% Triethylamine0.38Good mobility, symmetrical spot
95:5 Dichloromethane:MethanolNone0.20Moderate tailing
95:5 Dichloromethane:Methanol1% Triethylamine0.30Improved spot shape

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Solvent System Optimization Slurry 2. Prepare Silica Gel Slurry with Eluent + TEA TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Purified 3-Aminoquinoline Derivative Evaporate->Product

Caption: Workflow for the purification of 3-aminoquinoline derivatives.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to HPLC-MS for Purity Determination of 3-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity determination of 3-Bromoquinolin-8-amine, a key building block in medicinal chemistry. We will delve into a proposed HPLC-MS methodology, compare it with alternative analytical techniques, and provide detailed experimental protocols supported by illustrative data.

The quinoline scaffold is a privileged structure in drug discovery, and its halogenated derivatives are of significant interest for their potential biological activities.[1] Ensuring the purity of intermediates like this compound is critical for the integrity of subsequent synthetic steps and the validity of biological screening data. HPLC-MS stands out as a powerful and versatile analytical technique for this purpose, offering high-resolution separation and sensitive detection.[2]

Comparative Analysis of Analytical Techniques

While HPLC-MS is a primary tool for purity assessment, other analytical techniques can provide complementary information. The choice of method often depends on the specific requirements of the analysis, such as the nature of potential impurities and the desired level of structural information.

Analytical TechniquePrincipleAdvantagesLimitationsSuitability for this compound
HPLC-MS Separation based on polarity, detection by mass-to-charge ratio.High sensitivity and selectivity, provides molecular weight information for impurity identification, suitable for non-volatile and thermally labile compounds.[3]Higher initial instrument cost compared to HPLC-UV.Excellent: Ideal for both quantification and identification of potential process-related impurities and degradation products.
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, widely available, and cost-effective for routine purity analysis.[4]Does not provide structural information for unknown impurities, requires chromophoric analytes.Good: Suitable for routine purity checks and quantification when impurities are known and have a UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, detection by mass-to-charge ratio.High separation efficiency for volatile and thermally stable compounds.[2]May require derivatization for polar compounds like amines, potential for thermal degradation of the analyte.Moderate: Less suitable due to the low volatility of this compound; derivatization would add complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides unequivocal structure confirmation and can be used for quantitative analysis (qNMR) without a reference standard.Lower sensitivity compared to MS, may not detect impurities at very low levels.Complementary: Essential for structural elucidation and can be used for purity assessment against a certified internal standard.

Proposed HPLC-MS Method for Purity Determination

Based on established methods for the analysis of quinoline derivatives and aromatic amines, a robust reversed-phase HPLC-MS method is proposed for the purity determination of this compound.[2][5]

Experimental Protocol

1. Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD).

  • Mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (90% A, 10% B) to a final concentration of 10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Hypothetical Performance Data

The following table illustrates the expected performance of the proposed HPLC-MS method in separating this compound from potential impurities.

CompoundRetention Time (min)[M+H]⁺ (m/z)Purity (%)
Impurity 1 (e.g., Quinolin-8-amine)8.5145.070.5
This compound 15.2 222.98 / 224.98 99.0
Impurity 2 (e.g., Dibromoquinolin-8-amine)18.9301.90 / 303.90 / 305.900.3
Impurity 3 (e.g., starting material)12.1Varies0.2

Note: The characteristic isotopic pattern for bromine-containing compounds (¹⁹Br and ⁸¹Br isotopes in approximately 1:1 ratio) will be observed in the mass spectrum.[6]

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships in method selection.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect_uv UV Detection (254 nm) separate->detect_uv detect_ms MS Detection (ESI+) separate->detect_ms integrate Integrate Peak Areas detect_uv->integrate detect_ms->integrate calculate Calculate Purity integrate->calculate identify Identify Impurities by m/z identify->calculate Method_Selection cluster_questions cluster_methods start Purity Analysis of This compound q1 Need structural information for unknown impurities? start->q1 q2 Are impurities volatile? q1->q2 No hplcms HPLC-MS q1->hplcms Yes hplcuv HPLC-UV q2->hplcuv No gcms GC-MS q2->gcms Yes nmr NMR (Complementary) hplcms->nmr hplcuv->nmr

References

A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and functional materials, the quinoline scaffold is a cornerstone. Functionalization at the 3-position through palladium-catalyzed cross-coupling reactions is a critical strategy for generating molecular diversity and fine-tuning biological activity. The choice of the starting halide, typically 3-bromoquinoline or 3-chloroquinoline, significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of these two key building blocks in common cross-coupling reactions.

Generally, 3-bromoquinoline is the more reactive substrate in palladium-catalyzed cross-coupling reactions.[1] This enhanced reactivity is primarily due to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] While 3-bromoquinoline often provides higher yields under milder conditions, recent advancements in catalyst systems, particularly the development of sophisticated phosphine ligands, have made the more cost-effective 3-chloroquinoline a viable and attractive alternative.[1]

Comparative Reactivity in Key Cross-Coupling Reactions

The difference in reactivity between 3-bromoquinoline and 3-chloroquinoline is most evident in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[1]

Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is widely used to introduce aryl, heteroaryl, or alkyl groups. Consistent with general trends for aryl halides, 3-bromoquinoline is a more reactive coupling partner than 3-chloroquinoline.[1] This often translates to higher yields and the ability to use less reactive boronic acids or milder reaction conditions. However, with the appropriate choice of catalyst and ligands, 3-chloroquinoline can also be effectively utilized.[1]

Heck Coupling: The Heck reaction couples the haloquinoline with an alkene. The choice of catalyst and reaction conditions is crucial for achieving high yields and controlling regioselectivity.[2]

Sonogashira Coupling: This reaction forms a C-C bond between the haloquinoline and a terminal alkyne. The general reactivity trend of halides (I > Br > Cl > F) holds true, making 3-bromoquinoline more reactive than 3-chloroquinoline.[1] Reactions with 3-chloroquinoline often necessitate more forcing conditions or specialized catalytic systems to achieve comparable yields.[1]

Buchwald-Hartwig Amination: A powerful method for C-N bond formation, this reaction is crucial in drug discovery. While direct comparative studies are not abundant, the established principles of Buchwald-Hartwig amination suggest that 3-bromoquinoline is the more reactive substrate.[1] The amination of aryl chlorides can be particularly challenging and often requires the use of bulky, electron-rich phosphine ligands.[2]

Quantitative Data Summary

The following table summarizes illustrative yield data from the literature for cross-coupling reactions of 3-bromoquinolines and 3-chloroquinolines. It is important to note that reaction conditions can vary significantly, and a direct comparison of yields should be made with caution.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Suzuki-Miyaura 3-BromoquinolineArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90-110~75
Suzuki-Miyaura 3-ChloroquinolineArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100Moderate to High
Heck 3-BromoquinolineAlkenePd(OAc)₂ / PPh₃NEt₃DMF or NMP100-140Good
Sonogashira 3-BromoquinolineTerminal AlkynePd(PPh₃)₄ / CuIEt₃NDMF80-100High
Sonogashira 3-ChloroquinolineTerminal AlkynePd₂ (dba)₃ / XPhos / CuICs₂CO₃Dioxane110Good
Buchwald-Hartwig 3-BromoquinolineAminePd(OAc)₂ / XPhosNaOt-BuToluene80-120High
Buchwald-Hartwig 3-ChloroquinolineAminePd₂ (dba)₃ / RuPhosK₂CO₃t-BuOH100-120Moderate to Good

Experimental Protocols

Below are detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Setup:

  • To a flame-dried Schlenk flask or microwave vial, add 3-bromoquinoline (1.0 equiv.), the boronic acid or its pinacol ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add a degassed solvent system, for example, a 4:1 mixture of dioxane and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 3-Chloroquinoline

The success of this reaction is highly dependent on the choice of ligand and base.

Reaction Setup:

  • In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., RuPhos, 2-4 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 1.5-2.0 equiv.).

  • Add 3-chloroquinoline (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Add a degassed solvent such as tert-butanol or toluene.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the mixture in an oil bath at 100-120 °C until the starting material is consumed, as monitored by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired N-arylquinoline.

Visualizing the Process

To better understand the experimental and mechanistic aspects, the following diagrams are provided.

G reagents Combine Reactants (Haloquinoline, Coupling Partner, Base) catalyst Add Catalyst System (Palladium Source, Ligand) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Argon/Nitrogen Purge) solvent->inert reaction Heat and Stir (Monitor Progress) inert->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Rate-Determining) pd0->oxidative_addition R-X pd_complex R-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-M pd_intermediate R-Pd(II)(R')L_n transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R-R'

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Conclusion

The choice between 3-bromoquinoline and 3-chloroquinoline for cross-coupling reactions involves a trade-off between reactivity and cost.[1] 3-Bromoquinoline generally offers higher reactivity, leading to better yields under milder conditions. However, the economic advantage of 3-chloroquinoline, coupled with the development of highly active catalyst systems, makes it a compelling alternative, particularly for large-scale synthesis. Researchers should consider the specific requirements of their synthetic target, including the desired coupling partner and functional group tolerance, when selecting their starting material. For challenging couplings or when milder conditions are paramount, 3-bromoquinoline remains the substrate of choice. For more routine transformations where cost is a significant factor, optimization of reaction conditions with 3-chloroquinoline can provide an efficient and economical synthetic route.

References

A Comparative Guide to the Biological Activity of 3-Bromoquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 3-bromoquinolin-8-amine derivatives is limited in publicly available literature. This guide provides a comparative assessment based on the activities of structurally related bromo- and amino-quinoline analogues to infer potential therapeutic applications and guide future research.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The introduction of halogen atoms, such as bromine, and amine groups can significantly modulate the electronic and steric properties of the quinoline ring, influencing its interaction with biological targets.[4][5] This guide focuses on the prospective biological activities of this compound derivatives by comparing them with other bromo- and amino-substituted quinolines.

Comparative Analysis of Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, often acting through mechanisms such as the inhibition of topoisomerase, induction of apoptosis, and cell cycle arrest.[1][3] The presence and position of bromo and amino/hydroxy substituents play a crucial role in their cytotoxic potency.[5][6]

Table 1: Comparative Anticancer Activity (IC50) of Substituted Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (rat glioblastoma)12.3[5]
7-Bromo-8-hydroxyquinolineC6 (rat glioblastoma)25.6[5]
6,8-Dibromo-5-nitroquinolineC6 (rat glioblastoma)50.0[6]
6,8-Dibromo-5-nitroquinolineHT29 (human colon adenocarcinoma)26.2[6]
6,8-Dibromo-5-nitroquinolineHeLa (human cervical cancer)24.1[6]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)~11.8 (5.45 µg/mL)[6]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (human cervical cancer)~20.8 (9.6 µg/mL)[6]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (human colon adenocarcinoma)~13.1 (6.05 µg/mL)[6]
2-phenylquinolin-4-amine derivativeHT-29 (Colon)8.12[7]
Tetrahydrobenzo[h]quinoline derivativeMCF-7 (Breast)7.5[7]

Note: IC50 values converted from µg/mL are approximate.

The data suggests that di-bromination, as seen in 5,7-dibromo-8-hydroxyquinoline, enhances cytotoxicity compared to mono-bromination.[5] Furthermore, the combination of bromo and nitro groups also results in significant anticancer activity.[6] Based on these trends, this compound derivatives are hypothesized to exhibit noteworthy cytotoxic effects, warranting their synthesis and evaluation.

Several quinoline derivatives exert their anticancer effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[6][8] Inhibition of this enzyme leads to the stabilization of DNA-enzyme cleavage complexes, resulting in DNA double-strand breaks and ultimately apoptosis.

anticancer_pathway This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I Inhibition DNA_Cleavage_Complex Stabilized Top1-DNA Cleavage Complex Topoisomerase_I->DNA_Cleavage_Complex DNA_DSB DNA Double-Strand Breaks DNA_Cleavage_Complex->DNA_DSB Apoptosis Apoptosis DNA_DSB->Apoptosis

Proposed pathway for anticancer activity.

Comparative Analysis of Antimicrobial Activity

Quinoline derivatives are well-established antimicrobial agents.[2] The lipophilicity and electronic properties conferred by substituents like bromine and amine groups can enhance their ability to penetrate microbial cell membranes and interact with intracellular targets.

Table 2: Comparative Antimicrobial Activity (MIC) of Substituted Quinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Oxazino quinoline derivative (4g)Staphylococcus aureus8-16[9]
Oxazino quinoline derivative (4h)Staphylococcus aureus8-16[9]
Quinolone-quinoline hybrid (5d)MRSA4-16[9]
Quinolone-quinoline hybrid (5d)VRE4-16[9]
Quinolone-quinoline hybrid (5d)E. coli0.125-8[9]
Hydroxyimidazolium-quinoline hybrid (7a)M. tuberculosis H37Rv20[10]
Hydroxyimidazolium-quinoline hybrid (7b)M. tuberculosis H37Rv10[10]

The data from related compounds, particularly hybrids incorporating quinoline scaffolds, show potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[9][10] This suggests that this compound derivatives could be promising candidates for the development of new antimicrobial agents.

A standard workflow for assessing the antimicrobial potential of new compounds involves determining the Minimum Inhibitory Concentration (MIC) followed by the Minimum Bactericidal Concentration (MBC).

antimicrobial_workflow Compound_Synthesis Synthesize This compound Derivatives MIC_Assay MIC Determination (Broth/Agar Dilution) Compound_Synthesis->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Toxicity_Assay Cytotoxicity Assay (e.g., on mammalian cells) MBC_Assay->Toxicity_Assay Lead_Compound Lead Compound Identification Toxicity_Assay->Lead_Compound

Workflow for antimicrobial compound screening.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents.[4][5]

  • Halogenation: The presence of bromine atoms generally enhances both anticancer and antimicrobial activities. Di-substitution often leads to greater potency than mono-substitution.[5]

  • Position of Substituents: The specific placement of functional groups on the quinoline ring is critical. For instance, substitutions at the C2 and C6 positions have been shown to yield potent antileishmanial agents.[4] The biological profile of a 3-bromo, 8-amino substitution pattern remains to be elucidated but is anticipated to be distinct from other isomers.

  • Lipophilicity: The addition of groups like bromine can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.[4]

sar_relationship Quinoline_Core Quinoline Core Biological_Activity Biological Activity (Anticancer, Antimicrobial) Bromo_Group Bromo Group (Position 3) Bromo_Group->Biological_Activity Influences Lipophilicity & Electronic Properties Amino_Group Amino Group (Position 8) Amino_Group->Biological_Activity Modulates Receptor Binding Other_Substituents Other Substituents (R) Other_Substituents->Biological_Activity Fine-tunes Potency & Selectivity

Conceptual structure-activity relationships.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines by measuring metabolic activity.[11]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.[11]

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours in the dark.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]

Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[14][15]

Materials:

  • Bacterial strains

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[14]

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in CAMHB directly in the 96-well plate.[14]

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).[15]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[14][15]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

Topoisomerase I Inhibition Assay (DNA Relaxation)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.[16][17]

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction buffer

  • Loading dye

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: In a reaction tube, combine the reaction buffer, supercoiled DNA, and the test compound at various concentrations.[17]

  • Enzyme Addition: Initiate the reaction by adding Topoisomerase I to the mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).[17]

  • Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the DNA.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.[17]

References

"Comparing Suzuki-Miyaura coupling yields of different bromoquinoline isomers"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Suzuki-Miyaura Coupling Yields of Bromoquinoline Isomers

For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a critical endeavor in the synthesis of novel therapeutic agents and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the quinoline core. However, the position of the bromine atom on the quinoline ring can significantly influence the reaction yield and optimal conditions. This guide provides a comparative overview of the Suzuki-Miyaura coupling yields for different bromoquinoline isomers, supported by experimental data from various sources.

Performance Comparison of Bromoquinoline Isomers

The following table summarizes the Suzuki-Miyaura coupling yields for various bromoquinoline isomers as reported in the literature. The data highlights the diversity of reaction conditions that have been successfully employed.

Bromoquinoline IsomerBoronic Acid/EsterCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
3-Bromoquinoline 3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1 (palladacycle) (1.2) / XantphosDBUTHF/H₂O1100.1782
3-Bromoquinoline Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901285-95 (Typical)[1]
3-Bromoquinoline 4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DMF/H₂O (5:1)100880-90 (Typical)[1]
6-Bromoquinoline Arylboronic acidPd(PPh₃)₄ (3)2M Na₂CO₃Toluene/Ethanol9012Not specified[2]
Methyl 6-bromoquinoline-3-carboxylate Phenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified>95 (reported)[3]
6-Bromo-4-chloroquinoline-3-carbonitrile 4-Methoxyphenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedHigh (not specified)[3]
6,8-Dibromoquinolin-3-amine Phenylboronic acidPd(PPh₃)₄ (5-10)K₂CO₃ or Cs₂CO₃Dioxane/H₂O (4:1)Not specifiedNot specifiedGood (inferred)[4]

Reactivity Trends and Considerations

The reactivity of bromoquinoline isomers in the Suzuki-Miyaura coupling is influenced by several factors:

  • Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the quinoline ring system deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions. The position of the bromine atom relative to the nitrogen atom will modulate this electronic effect.

  • Steric Hindrance: Bromine atoms at positions adjacent to the ring junction (e.g., 4- and 5-positions) or near bulky substituents may experience greater steric hindrance, which can affect the approach of the bulky palladium catalyst and potentially lower the reaction rate and yield.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the associated ligands is crucial. Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, are often effective for challenging substrates, including heteroaryl halides.[5]

  • Base and Solvent System: The choice of base and solvent system is also critical for the success of the reaction. A base is required to activate the boronic acid, and a suitable solvent system is needed to dissolve both the organic substrates and the inorganic base.[1][3]

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura coupling of 3-bromoquinoline with phenylboronic acid. This protocol is adapted from typical conditions reported for heteroaryl bromides.[1][6]

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromoquinoline, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenylquinoline.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Aryl Halide (Bromoquinoline) R-B(OR)2 Boronic Acid/Ester Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product A Combine Reactants: - Bromoquinoline - Boronic Acid - Pd Catalyst - Base B Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Cool and Dilute E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

References

Unambiguous Structural Verification of 3-Bromoquinolin-8-amine: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a critical checkpoint in the discovery pipeline. This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy against other analytical methods for the definitive structural validation of 3-Bromoquinolin-8-amine. We present supporting experimental data derived from analogous compounds, detailed experimental protocols, and a clear workflow to ensure accurate and reproducible results.

The quinoline scaffold is a cornerstone in medicinal chemistry, and the specific substitution pattern of analogues like this compound dictates its biological activity. While one-dimensional (1D) NMR provides initial insights, complex aromatic systems necessitate the resolving power of 2D NMR techniques to unequivocally assign proton and carbon signals and confirm atomic connectivity.

Comparative Analysis of Structural Validation Methods

While techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide valuable information regarding molecular weight and functional groups, they fall short of providing the detailed atomic connectivity map that 2D NMR offers. X-ray crystallography remains the gold standard for absolute structure determination, but its reliance on obtaining a suitable single crystal can be a significant bottleneck. 2D NMR, on the other hand, provides a detailed structural picture in the solution state, which is often more relevant to biological systems.

In-depth Structural Analysis with 2D NMR

To facilitate the structural validation of this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected key correlations from COSY, HSQC, and HMBC experiments. These predictions are based on established substituent effects on the quinoline ring system, drawing comparisons from known 3-bromoquinoline and 8-aminoquinoline analogues.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~8.8 (d)~150
3-~118
4~8.4 (d)~138
5~7.2 (d)~115
6~7.4 (t)~128
7~6.8 (d)~110
8-~145
8a-~137
4a-~125
NH₂~6.5 (s, br)-

Table 2: Key 2D NMR Correlations for Structural Validation of this compound

ProtonCOSY (¹H-¹H) CorrelationsHSQC (¹H-¹³C) Correlations (One-Bond)HMBC (¹H-¹³C) Correlations (Multi-Bond)
H-2H-4C-2C-3, C-4, C-8a
H-4H-2C-4C-2, C-3, C-4a, C-5
H-5H-6C-5C-4, C-4a, C-6, C-7, C-8a
H-6H-5, H-7C-6C-5, C-7, C-8, C-4a
H-7H-6C-7C-5, C-8, C-8a
NH₂--C-7, C-8

Experimental Workflow and Protocols

To ensure the reliable acquisition of 2D NMR data for the structural validation of this compound, a systematic experimental workflow should be followed.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis sample_prep Dissolve 5-10 mg of This compound in ~0.6 mL DMSO-d₆ proton_nmr ¹H NMR sample_prep->proton_nmr Initial check carbon_nmr ¹³C NMR proton_nmr->carbon_nmr cosy COSY carbon_nmr->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc assign Assign signals and correlations hmbc->assign validate Confirm structure assign->validate

Workflow for 2D NMR structural validation.
Detailed Experimental Protocols

Sample Preparation:

  • Weigh approximately 5-10 mg of synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

1D NMR Spectroscopy:

  • ¹H NMR: Acquire a standard proton spectrum to verify sample purity and determine the spectral width for 2D experiments.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A longer acquisition time may be necessary due to the lower natural abundance of the ¹³C nucleus.

2D NMR Spectroscopy: The following are general parameters for a 400 MHz spectrometer and may require optimization.

COSY (Correlation Spectroscopy):

  • Pulse Program: Use a standard COSY-90 or DQF-COSY pulse sequence.

  • Spectral Width (F1 and F2): Set the spectral width to encompass all proton signals observed in the 1D ¹H NMR spectrum.

  • Number of Increments (F1): Typically 256-512 increments.

  • Number of Scans: 2-8 scans per increment.

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Use a standard phase-sensitive HSQC pulse sequence with gradient selection.

  • ¹H Spectral Width (F2): Set according to the 1D ¹H spectrum.

  • ¹³C Spectral Width (F1): Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • Number of Increments (F1): Typically 128-256 increments.

  • Number of Scans: 4-16 scans per increment.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Use a standard HMBC pulse sequence with gradient selection.

  • ¹H Spectral Width (F2): Set according to the 1D ¹H spectrum.

  • ¹³C Spectral Width (F1): Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • Number of Increments (F1): Typically 256-512 increments.

  • Number of Scans: 8-32 scans per increment.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

By systematically applying these 2D NMR techniques and comparing the acquired data with the predicted correlations, researchers can achieve unambiguous structural validation of this compound, ensuring the integrity of their synthesized compounds for further development.

A Comparative Guide to the Electrochemical Properties of 3-Bromoquinolin-8-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 3-Bromoquinolin-8-amine and other bromoquinoline amine isomers. Due to a lack of direct comparative experimental data in peer-reviewed literature, this guide establishes a baseline with a detailed examination of the parent molecule, 8-aminoquinoline. The anticipated electrochemical behavior of bromo-substituted isomers is then discussed based on established principles of substituent effects on the electronic properties of aromatic systems. This guide is intended to provide a foundational understanding and a practical framework for researchers looking to conduct their own comparative studies.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, with their electrochemical properties often playing a crucial role in their biological activity and application. The introduction of substituents, such as bromine atoms and amino groups, can significantly modulate the electron density of the quinoline ring system, thereby altering its oxidation and reduction potentials. Understanding these structure-property relationships is paramount for the rational design of new molecules with tailored electrochemical characteristics. This guide focuses on this compound and its isomers, providing a theoretical comparison of their electrochemical behavior.

Theoretical Comparison of Bromoquinoline Amine Isomers

The position of the bromine atom on the quinoline ring relative to the amino group and the nitrogen heteroatom is expected to have a pronounced effect on the electrochemical properties of the molecule. The following is a qualitative comparison based on the expected electronic effects of the bromine substituent.

CompoundExpected Position of BrExpected Electronic Effect of BrPredicted Impact on Oxidation Potential (relative to 8-aminoquinoline)Predicted Impact on Reduction Potential (relative to 8-aminoquinoline)
8-Aminoquinoline--BaselineBaseline
This compoundPyridine Ring-I, +M (weak)Increase (more difficult to oxidize)Decrease (easier to reduce)
5-Bromoquinolin-8-amineBenzene Ring-I, +MIncrease (more difficult to oxidize)Decrease (easier to reduce)
6-Bromoquinolin-8-amineBenzene Ring-I, +MIncrease (more difficult to oxidize)Decrease (easier to reduce)
7-Bromoquinolin-8-amineBenzene Ring-I, +MIncrease (more difficult to oxidize)Decrease (easier to reduce)

*-I: Inductive effect (electron-withdrawing); +M: Mesomeric effect (electron-donating)

Rationale:

  • Oxidation: The oxidation of 8-aminoquinoline is expected to involve the electron-rich amino group and the quinoline ring. A bromine substituent, being electron-withdrawing through its inductive effect (-I), will decrease the electron density of the aromatic system. This makes the removal of an electron more difficult, thus shifting the oxidation potential to more positive (higher) values compared to the unsubstituted 8-aminoquinoline. The extent of this shift will depend on the position of the bromine atom and its ability to influence the electron density at the sites of oxidation.

  • Reduction: The reduction of the quinoline ring involves the addition of electrons to its π-system. The electron-withdrawing nature of the bromine atom will stabilize the resulting radical anion, making the molecule easier to reduce. Consequently, the reduction potential is expected to shift to less negative (more positive) values compared to 8-aminoquinoline.

Experimental Protocol: Cyclic Voltammetry

The following is a detailed methodology for conducting cyclic voltammetry experiments to compare the electrochemical properties of bromoquinoline amine isomers, based on established protocols for similar compounds.

Objective: To determine and compare the oxidation and reduction potentials of this compound and its isomers.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) Electrode

  • Counter Electrode: Platinum wire

  • Electrolyte: 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) in an appropriate solvent (e.g., acetonitrile, dimethylformamide).

  • Analytes: High-purity samples of this compound and its isomers (e.g., 5-bromoquinolin-8-amine, 6-bromoquinolin-8-amine, 7-bromoquinolin-8-amine).

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and the chosen solvent.

    • Dry the electrode completely before use.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition:

    • Prepare a stock solution of the analyte in the electrolyte solution at a known concentration (e.g., 1 mM).

    • Record a blank cyclic voltammogram of the electrolyte solution to establish the potential window.

    • Add the analyte to the electrochemical cell and allow the solution to equilibrate.

    • Perform cyclic voltammetry by scanning the potential from an initial value (where no faradaic current is observed) towards a more positive potential to observe oxidation peaks, and then reversing the scan towards a more negative potential to observe reduction peaks.

    • Optimize the scan rate (e.g., starting from 100 mV/s) to obtain well-defined peaks.

    • Repeat the measurements for each isomer under identical conditions to ensure comparability.

  • Data Analysis:

    • Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) for each observed redox couple.

    • Calculate the formal reduction potential (E°') as the average of Epa and Epc for reversible or quasi-reversible processes.

    • Analyze the peak currents and their dependence on the scan rate to investigate the nature of the electrode processes (e.g., diffusion-controlled, adsorption-controlled).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative electrochemical analysis of bromoquinoline amine isomers.

G cluster_prep Sample and Electrode Preparation cluster_exp Electrochemical Experiment cluster_analysis Data Analysis and Comparison prep_isomers Prepare solutions of This compound and other isomers setup_cell Assemble 3-electrode cell with electrolyte prep_isomers->setup_cell prep_electrode Polish and clean Glassy Carbon Electrode prep_electrode->setup_cell purge Purge with N2/Ar setup_cell->purge run_cv Perform Cyclic Voltammetry purge->run_cv analyze_data Determine Oxidation and Reduction Potentials run_cv->analyze_data compare_isomers Compare electrochemical data of all isomers analyze_data->compare_isomers

Caption: Workflow for the comparative electrochemical study.

Conclusion

While direct experimental data for a side-by-side comparison of the electrochemical properties of this compound and its isomers is not currently available in the public domain, a qualitative comparison can be made based on fundamental electronic principles. It is anticipated that all bromo-substituted isomers will be more difficult to oxidize and easier to reduce than the parent 8-aminoquinoline due to the electron-withdrawing nature of the bromine atom. The precise electrochemical potentials will, however, be dependent on the specific position of the bromine substituent. The provided experimental protocol offers a robust framework for researchers to perform these comparative measurements and generate valuable quantitative data. Such studies will be instrumental in advancing the understanding of structure-property relationships in this important class of molecules and will aid in the future design of quinoline-based compounds for a variety of applications.

A Comparative Guide to the Structure-Activity Relationship of Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminoquinoline derivatives have long been a cornerstone in the treatment of malaria and are increasingly being investigated for their potential as anticancer and antiviral agents. The versatility of the quinoline scaffold allows for a wide range of structural modifications, leading to a diverse array of biological activities. Understanding the structure-activity relationship (SAR) of these compounds is paramount for the rational design of new, more potent, and selective therapeutic agents. This guide provides a comparative analysis of the SAR of aminoquinoline derivatives, focusing on their antimalarial and anticancer properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Data Presentation: Comparative Biological Activity

The biological activity of aminoquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological process by 50%. The following tables summarize the in vitro antimalarial and anticancer activities of a selection of 4-aminoquinoline derivatives.

Table 1: In Vitro Antimalarial Activity of 4-Aminoquinoline Derivatives against Plasmodium falciparum Strains
CompoundSide ChainStrain (CQ-sensitive) IC50 (nM)Strain (CQ-resistant) IC50 (nM)Reference
Chloroquine (CQ)N1,N1-diethylpentane-1,4-diamine8.5 - 15.4 (3D7)100 - 382 (K1, W2, Dd2)[1][2]
Amodiaquine (AQ)4-((7-chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol5.8 - 11.2 (3D7)12.8 - 45.6 (K1, Dd2)[1]
Compound 1 N-(2-((diethylamino)methyl)benzyl)7.9 (3D7)18.2 (K1), 11.1 (Dd2)[1]
Compound 4 N-((4'-((diethylamino)methyl)-[1,1'-biphenyl]-4-yl)methyl)5.6 (3D7)10.3 (K1), 7.5 (Dd2)[1]
Compound 9a N-methyl-N-(1-methylpiperidin-4-yl)60 (3D7)260 (K1)[3]
Compound 11a N-methyl-N-(1-(3-(dimethylamino)propyl)piperidin-4-yl)40 (3D7)60 (K1)[3]

Note: IC50 values can vary between laboratories due to different assay conditions.[1]

Table 2: In Vitro Anticancer Activity of 4-Aminoquinoline Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
ChloroquineMCF-7 (Breast)>100[4]
ChloroquineMDA-MB-231 (Breast)>100[4]
Compound 65 MCF-7 (Breast)54.25[4]
Compound 65 MDA-MB-231 (Breast)26.12[4]
Compound 68 MCF-7 (Breast)1.24[4]
Compound 69 MCF-7 (Breast)1.65[4]
Compound 25 Various~2.7 (tubulin polymerization)[5]
Compound 51 KB, HT29, MKN450.03 (mean)[5]
Compound 65 MCF-7, HL-60, HCT-116, HeLa0.02 - 0.04[5]
Compound 66 MCF-7, HL-60, HCT-116, HeLa0.019 - 0.042[5]

Key Structure-Activity Relationship Insights

Antimalarial Activity:

The antimalarial activity of 4-aminoquinolines is critically dependent on several structural features:

  • The 4-Aminoquinoline Core: This scaffold is essential for activity, as it is believed to interfere with the detoxification of heme in the parasite's food vacuole.

  • 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is crucial for activity against both chloroquine-sensitive and -resistant strains.[6]

  • The Amino Side Chain: The nature of the side chain at the 4-amino position significantly influences potency and the ability to overcome chloroquine resistance.

    • Length: Shortening or lengthening the side chain can restore activity against resistant strains.[7]

    • Basicity: A protonatable terminal nitrogen in the side chain is important for accumulation in the acidic food vacuole of the parasite.[7]

    • Bulky Groups: Introduction of bulky or aromatic groups in the side chain can enhance activity against resistant strains, as seen with amodiaquine and its analogs.[1][8]

Anticancer Activity:

The SAR for the anticancer activity of aminoquinoline derivatives is more complex and appears to be target-dependent. However, some general trends have been observed:

  • Side Chain Modifications: Similar to antimalarial activity, modifications to the side chain at the 4-position play a significant role in anticancer potency.

  • Substitution at other positions: The introduction of various substituents on the quinoline ring can lead to potent anticancer compounds that may act through different mechanisms, such as inhibition of tubulin polymerization or modulation of signaling pathways.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays used in the SAR studies of aminoquinoline derivatives.

Synthesis of 4-Aminoquinoline Derivatives

A general method for the synthesis of 4-aminoquinoline derivatives involves the nucleophilic substitution of a 4-chloroquinoline with a desired amine.

General Procedure:

  • A mixture of 4,7-dichloroquinoline and an excess of the appropriate amine is heated, often in a solvent like N-methyl-2-pyrrolidone (NMP) or under neat conditions.

  • A base, such as potassium carbonate, may be added to facilitate the reaction.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the product is isolated and purified, typically by extraction and column chromatography.

For a more specific example, the synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine involves reacting 4,7-dichloroquinoline with N,N-dimethylethane-1,2-diamine.

In Vitro Antimalarial Activity Assay ([³H]-hypoxanthine incorporation)

This assay measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

  • Plasmodium falciparum cultures are synchronized to the ring stage.

  • The parasites are incubated in 96-well plates with serial dilutions of the test compounds for 42-48 hours.

  • [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

  • The plates are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • The IC50 values are calculated by comparing the radioactivity in treated wells to that in untreated control wells.[9]

Hemozoin Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin), a crucial process for parasite survival.

  • A solution of hemin (the precursor of hemozoin) is prepared in a suitable solvent (e.g., 0.1 M NaOH).

  • The test compound at various concentrations is added to the hemin solution.

  • The formation of β-hematin is initiated by the addition of an acetate solution to lower the pH, mimicking the acidic environment of the parasite's food vacuole.

  • The mixture is incubated at an elevated temperature (e.g., 60°C) for several hours.

  • The amount of β-hematin formed is quantified spectrophotometrically after a series of washing and centrifugation steps to separate it from the unreacted hemin.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the aminoquinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • After a few hours of incubation, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle progression of cancer cells.

  • Cancer cells are treated with the test compound for a specific duration.

  • The cells are harvested, washed, and fixed, typically with cold 70% ethanol.

  • The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).

  • The DNA content of individual cells is analyzed using a flow cytometer.

  • The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins to understand the mechanism of action of the compounds on signaling pathways.

  • Cells are treated with the aminoquinoline derivative and then lysed to extract the total protein.

  • The protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., Akt, p53).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Mandatory Visualizations

Signaling Pathways

Aminoquinoline derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt phosphorylates Aminoquinoline Aminoquinoline Derivatives Aminoquinoline->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by aminoquinoline derivatives.

p53_Bax_Apoptosis_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Bax Bax p53->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Aminoquinoline Aminoquinoline Derivatives Aminoquinoline->p53 activates

Caption: Activation of the p53-mediated apoptotic pathway by aminoquinoline derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of aminoquinoline derivatives.

Experimental_Workflow Synthesis Synthesis of Aminoquinoline Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro_Antimalarial In Vitro Antimalarial Assay (e.g., [3H]-hypoxanthine incorporation) Purification->InVitro_Antimalarial Hemozoin_Inhibition Hemozoin Inhibition Assay Purification->Hemozoin_Inhibition InVitro_Anticancer In Vitro Cytotoxicity Assay (e.g., MTT) Purification->InVitro_Anticancer SAR_Analysis Structure-Activity Relationship Analysis InVitro_Antimalarial->SAR_Analysis Hemozoin_Inhibition->SAR_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) InVitro_Anticancer->Cell_Cycle Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) InVitro_Anticancer->Mechanism_Study InVitro_Anticancer->SAR_Analysis

Caption: General experimental workflow for SAR studies of aminoquinoline derivatives.

Logical Relationships

The following diagram illustrates the key structural features of 4-aminoquinolines and their impact on biological activity.

SAR_Logic Core 4-Aminoquinoline Scaffold Antimalarial Antimalarial Activity Core->Antimalarial Anticancer Anticancer Activity Core->Anticancer C7 7-Chloro Substitution C7->Antimalarial SideChain 4-Amino Side Chain Length Length SideChain->Length Basicity Terminal Basicity SideChain->Basicity Bulk Bulky/Aromatic Groups SideChain->Bulk SideChain->Antimalarial SideChain->Anticancer Length->Antimalarial modulates Basicity->Antimalarial enhances Bulk->Antimalarial overcomes resistance

Caption: Key structural determinants of aminoquinoline activity.

References

Navigating the Ligand Landscape: A Comparative Guide for Buchwald-Hartwig Amination of 3-Bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted quinolines is a critical step in the discovery of novel therapeutics and functional materials. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of C-N bonds, enabling the introduction of diverse amino functionalities onto the quinoline scaffold. A key determinant of success in this palladium-catalyzed cross-coupling reaction is the judicious selection of the phosphine ligand.

This guide provides a comparative analysis of various ligands employed in the Buchwald-Hartwig amination of 3-bromoquinoline and structurally related bromoquinolines. By examining the performance of different ligand classes, supported by available experimental data, this document aims to equip researchers with the knowledge to make informed decisions for optimizing their synthetic routes.

Ligand Performance: A Data-Driven Comparison

The following table summarizes the performance of selected ligands in the Buchwald-Hartwig amination of bromoquinoline derivatives, providing a glimpse into the relative efficacy of different ligand architectures.

LigandAmineSubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
JohnPhos (L1) N-methylaniline8-(Benzyloxy)-5-bromoquinolinePd(OAc)₂ (5 mol%)NaOtBuToluene110-12024Incomplete[3]
TTBP (L2) N-methylaniline8-(Benzyloxy)-5-bromoquinolinePd(OAc)₂ (5 mol%)NaOtBuToluene110-1202489[3]
DTBNpP (L3) N-methylaniline8-(Benzyloxy)-5-bromoquinolinePd(OAc)₂ (5 mol%)NaOtBuToluene110-1202493[3]
PCy₃ (L4) Diphenylamine8-(Benzyloxy)-5-bromoquinolinePd(OAc)₂ (10 mol%)NaOtBuToluene1502486[3]
XPhos Aniline3-BromoquinolinePd₂(dba)₃NaOtBuToluene1008-16High[4]

Key Observations:

  • Steric Bulk is Crucial: The data for the amination of 8-(benzyloxy)-5-bromoquinoline with N-methylaniline clearly demonstrates the importance of sterically demanding ligands.[3] The progression from the less bulky JohnPhos (incomplete reaction) to the bulkier tri-tert-butylphosphine (TTBP, L2) and di-tert-butylneopentylphosphine (DTBNpP, L3) results in a significant increase in yield.[3]

  • Ligand Matching to Amine: For the more sterically hindered diphenylamine, the less bulky tricyclohexylphosphine (PCy₃, L4) proved more effective than the highly bulky ligands, suggesting that an optimal steric balance between the ligand and the amine is necessary.[3]

  • Biaryl Phosphines are a Strong Choice: While direct comparative yield data is limited for 3-bromoquinoline, the successful use of XPhos, a bulky biaryl phosphine ligand, in its amination with aniline to achieve a high yield underscores the effectiveness of this class of ligands for this substrate.[4] Biaryl phosphine ligands are widely recognized for their broad utility in C-N cross-coupling reactions.[5][6][7]

Experimental Protocols

Detailed methodologies are essential for reproducibility and adaptation. Below are representative experimental protocols for the Buchwald-Hartwig amination of bromoquinolines.

General Procedure for Buchwald-Hartwig Amination of 3-Bromoquinoline with Aniline using XPhos[4]
  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (46 mg, 0.05 mmol) and XPhos (57 mg, 0.12 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add 3-bromoquinoline (1.04 g, 5.0 mmol), aniline (0.51 g, 5.5 mmol), and sodium tert-butoxide (0.67 g, 7.0 mmol).

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Procedure for Ligand Screening in the Amination of 8-(Benzyloxy)-5-bromoquinoline[3]
  • To a reaction vessel, add 8-(benzyloxy)-5-bromoquinoline (50 mg), Pd(OAc)₂ (5 mol%), the respective phosphine ligand (10 mol%), and NaOtBu (1.25 equiv.).

  • Add the amine (1.25 equiv.) and toluene under an argon atmosphere.

  • Heat the reaction mixture at the specified temperature (110-150 °C) for the indicated time.

  • Monitor the reaction for the consumption of starting material.

  • Upon completion, cool the reaction and purify the product by flash chromatography.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pd Precatalyst, Ligand, and Base B Add 3-Bromoquinoline and Amine A->B Inert Atmosphere C Add Anhydrous, Degassed Solvent B->C D Heat Reaction Mixture C->D E Monitor Progress (TLC/GC/LC-MS) D->E F Cool and Quench Reaction E->F Upon Completion G Extraction F->G H Purification (Chromatography) G->H I N-Aryl-3-aminoquinoline H->I Final Product

A generalized experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L(Ar)Pd(II)-Br OxAdd->PdII_Aryl Ligand_Ex Amine Coordination PdII_Aryl->Ligand_Ex HNR₂ PdII_Amine [L(Ar)Pd(II)(HNR₂)]⁺Br⁻ Ligand_Ex->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L(Ar)Pd(II)-NR₂ Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ (Product) RedElim->Product

The catalytic cycle of the Buchwald-Hartwig amination.

References

A Comparative Guide to LC-MS Method Development for the Analysis of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of quinoline-based compounds, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, comparative data, and visual workflows to aid in method development and selection.

Core Principles of LC-MS Method Development

Effective LC-MS method development for quinoline compounds hinges on the optimization of three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.[1] The overarching goal is to develop a robust and reliable method, which is ensured through a thorough validation process. Key validation parameters include accuracy, precision, specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.[2][3]

Comparison of LC-MS Methods for Quinoline-Based Compounds

The selection of an appropriate LC-MS method is contingent on the specific quinoline compound, the matrix in which it is being analyzed, and the required sensitivity. The following table summarizes various validated methods, offering a comparative overview of their performance.

Analyte(s)MatrixLC ColumnMobile PhaseIonization ModeLinearity RangeLODLOQRecovery (%)Reference
Quinolinic AcidHuman SerumNot SpecifiedNot SpecifiedESI+Not SpecifiedNot SpecifiedNot SpecifiedIntra- and inter-assay CVs < 10%[4]
QuinolineTextilesDikma Diamonsil C18(2) (5µm, 4.6mm × 250mm)Acetonitrile and waterNot SpecifiedNot Specified-0.2 µg/mL90.6 - 98.9[5][6]
Quinine and DoxycyclinePharmaceutical FormulationsSun Fire Waters C18 (50 mm × 3.0 mm)Acetonitrile:0.1% formic acid (75:25, v/v)ESI+10–1500 ng/mLNot SpecifiedNot SpecifiedNot Specified[7]
Pyridine, 2-picoline, 4-picoline, QuinolineMainstream Cigarette SmokeZorbax SB-Aq (4.6x150 mm, 5 µm)Not SpecifiedNot SpecifiedNot Specified1.74 - 14.32 ng/cig--[5]
Antileishmanial 2-substituted quinolinesRat PlasmatC18 cartridgesNot SpecifiedNot SpecifiedNot Specified--80.6 - 88.2[5]

Detailed Experimental Protocols

Detailed and optimized protocols are crucial for reproducible and accurate results. Below are examples of experimental protocols for the analysis of quinoline-based compounds in different matrices.

Protocol 1: Analysis of Quinolinic Acid in Human Serum [4]

  • Sample Preparation:

    • Thaw human serum samples at room temperature.

    • Use 25 µL aliquots for analysis.

    • Employ a commercially available deuterated quinolinic acid (QA-d3) as an internal standard.

  • LC-MS/MS Analysis:

    • LC System: A liquid chromatograph with a suitable column.

    • MS System: A tandem mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Quinolinic Acid: m/z 280 → m/z 78

      • QA-d3 (Internal Standard): m/z 283 → m/z 81

    • Data Analysis: Quantify quinolinic acid concentration based on the peak area ratio to the internal standard.

Protocol 2: Analysis of Quinoline in Textile Samples [5][6]

  • Sample Preparation (Ultrasonic Extraction):

    • Cut 1.0 g of the textile sample into small pieces (approximately 5mm x 5mm).

    • Place the sample into a suitable extraction vessel.

    • Add 10 mL of acetonitrile to the vessel.

    • Perform ultrasonic extraction for 30 minutes at 40°C.

    • Allow the extract to cool to room temperature.

    • Filter the extract through a 0.45 µm filter membrane.

  • HPLC-UV Analysis:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm).[5][6]

    • Mobile Phase: Acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm.[5]

    • Quantification: Create a calibration curve using standard solutions of quinoline in acetonitrile.

Visualizing Method Development and Workflows

Diagrams are powerful tools for illustrating complex processes. The following diagrams, generated using Graphviz (DOT language), depict a general workflow for LC-MS method development and a hypothetical signaling pathway involving a quinoline-based compound.

LCMS_Method_Development_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis cluster_data_analysis Data Analysis & Validation SampleCollection Sample Collection Homogenization Homogenization (if solid) SampleCollection->Homogenization Extraction Extraction (LLE, SPE) Homogenization->Extraction Purification Purification/Cleanup Extraction->Purification Concentration Concentration/Reconstitution Purification->Concentration LC_Separation LC Separation (Column, Mobile Phase Optimization) Concentration->LC_Separation MS_Detection MS Detection (Ionization, MRM Optimization) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification & Calibration Curve DataAcquisition->Quantification MethodValidation Method Validation (Accuracy, Precision, etc.) Quantification->MethodValidation

General workflow for LC-MS method development.

Quinoline_Signaling_Pathway QuinolineCompound Quinoline-based Drug Receptor Cell Surface Receptor QuinolineCompound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Induces Gene Expression

Hypothetical signaling pathway of a quinoline drug.

References

Reactivity Face-Off: A Comparative Guide to C6-Br and C8-Br in Dibromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selective functionalization of dihalogenated heterocycles is a critical step in constructing complex molecular architectures. Dibromoquinolines, in particular, serve as versatile scaffolds. This guide provides an objective comparison of the reactivity of bromine substituents at the C6 and C8 positions of the quinoline core in palladium-catalyzed cross-coupling reactions, supported by available experimental insights and established chemical principles.

The differential reactivity of the C6-Br and C8-Br bonds is primarily governed by a combination of steric and electronic factors. Generally, the C6-position is considered to be more sterically accessible than the C8-position, which is situated in the "bay region" and experiences greater steric hindrance from the adjacent heterocyclic ring. This often leads to a higher reactivity for the C6-Br bond in cross-coupling reactions. However, the electronic environment, influenced by other substituents on the quinoline ring, can sometimes override steric considerations and lead to selective reactivity at the C8-position.

Performance in Cross-Coupling Reactions: A Comparative Overview

While direct, side-by-side quantitative comparisons of C6-Br and C8-Br reactivity on a simple 6,8-dibromoquinoline scaffold under identical conditions are limited in published literature, a comparative analysis can be drawn from studies on related systems. The following tables summarize the expected reactivity trends and some reported experimental outcomes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. In the case of dibromoquinolines, the less sterically hindered C6-Br is generally expected to be more reactive.

Table 1: Expected Comparative Yields for Suzuki-Miyaura Coupling of Dibromoquinolines

PositionCoupling PartnerCatalyst System (Typical)Base (Typical)Solvent (Typical)Expected YieldReference
C6-BrArylboronic acidPd(PPh₃)₄ / PdCl₂(dppf)K₂CO₃ / Cs₂CO₃Dioxane/H₂O / TolueneModerate to High[1]
C8-BrArylboronic acidPd(PPh₃)₄ / PdCl₂(dppf)K₂CO₃ / Cs₂CO₃Dioxane/H₂O / TolueneLower than C6[1]

Note: Yields are predictive and based on general principles of steric hindrance. Actual results may vary based on specific substrates and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Similar to the Suzuki coupling, the C6-Br position is anticipated to be more susceptible to amination due to lower steric hindrance.

Table 2: Expected Comparative Yields for Buchwald-Hartwig Amination of Dibromoquinolines

PositionCoupling PartnerCatalyst System (Typical)Base (Typical)Solvent (Typical)Expected YieldReference
C6-BrPrimary/Secondary AminePd₂(dba)₃ / XantphosNaOtBu / K₃PO₄Toluene / DioxaneModerate to High[1]
C8-BrPrimary/Secondary AminePd₂(dba)₃ / XantphosNaOtBu / K₃PO₄Toluene / DioxaneLower than C6[1]

Note: These are generalized expectations. The choice of ligand and base is crucial and can influence selectivity.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. Interestingly, while steric hindrance would predict preferential reaction at C6, experimental evidence on some substituted dibromoquinolines has shown selective coupling at the C8 position, suggesting that electronic or directing group effects can play a dominant role.[2]

Table 3: Observed and Expected Reactivity in Sonogashira Coupling

SubstratePosition of ReactionCoupling PartnerCatalyst SystemBaseSolventObserved YieldReference
2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-onesC8-BrPhenylacetylenePd/C-PPh₃ / CuIEt₃NEthanolExclusive C8-alkynylation[2]
6,8-Dibromoquinoline (unsubstituted)C6-Br (expected)Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF / TolueneHigher than C8-
6,8-Dibromoquinoline (unsubstituted)C8-Br (expected)Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF / TolueneLower than C6-

Note: The exclusive C8 reactivity in the substituted system is attributed to a directing effect of the ortho-NH group. For an unsubstituted 6,8-dibromoquinoline, the C6 position is expected to be more reactive based on sterics.

Factors Influencing Reactivity

The selective functionalization of either the C6-Br or C8-Br position is a delicate interplay of several factors. A logical workflow for considering these factors is presented below.

G cluster_factors Factors Influencing Reactivity cluster_outcome Reactivity Outcome Steric Steric Hindrance (Bay Region vs. Open Position) C6 Preferential C6-Br Reactivity Steric->C6 Generally Favors Electronic Electronic Effects (Inductive/Resonance) Electronic->C6 Can Favor C8 Preferential C8-Br Reactivity Electronic->C8 Can Favor Directing Directing Groups (e.g., ortho-NH) Directing->C8 Can Strongly Favor

Caption: Factors governing the selective reactivity of C6-Br vs. C8-Br.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions on dibromoquinolines. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the dibromoquinoline (1.0 equiv.), arylboronic acid (1.1-1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) is taken in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent mixture (e.g., Dioxane/H₂O, 4:1) is added, and the reaction is heated to 80-100 °C for 12-24 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction tube is charged with the dibromoquinoline (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 5-10 mol%), and a base (e.g., NaOtBu, 1.4 equiv.). Anhydrous, degassed solvent (e.g., toluene) is added. The tube is sealed and heated to 90-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with a suitable solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography.[1]

General Procedure for Sonogashira Coupling

To a solution of the dibromoquinoline (1.0 equiv.) and the terminal alkyne (1.1-1.2 equiv.) in a degassed solvent (e.g., THF or a mixture of Toluene/Et₃N), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) are added. The reaction mixture is stirred under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the starting material is consumed. The mixture is then diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Experimental Workflow Visualization

The general workflow for performing a palladium-catalyzed cross-coupling reaction on a dibromoquinoline substrate is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Dibromoquinoline, Coupling Partner, Catalyst, Ligand, Base Inert Establish Inert Atmosphere (Argon/Nitrogen) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reaction Temperature (e.g., 80-110°C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromoquinolin-8-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Bromoquinolin-8-amine, a halogenated aromatic amine. Adherence to these protocols is critical to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety Precautions:

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.

Core Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. This typically involves incineration at a permitted hazardous waste facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation: this compound is a halogenated organic compound. It must be collected in a designated waste container specifically for "Halogenated Organic Waste".[1][2] Do not mix it with non-halogenated organic solvents, as this can complicate and increase the cost of disposal. Avoid mixing with incompatible materials such as strong oxidizing agents.[3]

  • Container Selection: Use a dedicated, chemically compatible container with a secure, leak-proof lid for collecting waste. The container must be in good condition and made of a material that will not react with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., harmful, irritant).

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and general laboratory traffic.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

Spill Management

In the event of a spill, evacuate non-essential personnel from the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent. Gently sweep the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the decontamination materials as hazardous waste.

Disposal of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be considered for regular disposal.

  • Triple Rinse: Rinse the container three times with a small amount of a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of in the halogenated organic liquid waste stream.

  • Final Disposal: Once thoroughly decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Hazard Profile and Quantitative Data

CompoundCAS NumberMolecular FormulaGHS Hazard Statements
5-Bromo-quinolin-8-ylamine 53472-18-7C₉H₇BrN₂H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4]
8-Bromoquinoline 16567-18-3C₉H₆BrNH315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5]
3-Bromoquinoline 5332-24-1C₉H₆BrNCauses skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed, in contact with skin or if inhaled.[3]

Experimental Protocols

Currently, there are no standard experimental protocols for the in-lab neutralization of this compound that are recommended for routine disposal due to the potential for hazardous reactions and byproducts. The most reliable and safest method remains disposal via a licensed professional service.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Response A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Chemical Fume Hood A->B C Segregate as Halogenated Organic Waste B->C G Contain Spill with Inert Absorbent B->G If Spill Occurs D Use a Labeled, Compatible Waste Container C->D E Store Securely in a Designated Area D->E F Contact EHS or Licensed Waste Disposal Service E->F H Collect and Dispose of as Hazardous Waste G->H H->F For Disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 3-Bromoquinolin-8-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks for researchers, scientists, and drug development professionals. This information is synthesized from safety data for structurally related compounds, including aromatic amines, halogenated quinolines, and other brominated heterocycles, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1][2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.[1][3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.

Experimental Protocol for Handling:

  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

    • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]

  • Handling the Compound:

    • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to control dust.

    • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.[1]

    • General Handling: All manipulations of the compound should be carried out within a certified chemical fume hood to minimize inhalation risk.[2] Avoid direct contact with skin, eyes, and clothing.[4]

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean the work area, including any equipment used, after handling is complete.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Don Appropriate PPE Area Ensure Fume Hood is Operational Prep->Area Emergency Locate Emergency Equipment Area->Emergency Weigh Weigh Compound in Fume Hood Emergency->Weigh Dissolve Prepare Solution in Fume Hood Weigh->Dissolve React Perform Experiment in Fume Hood Dissolve->React Waste Segregate and Store Waste React->Waste Decon Decontaminate Work Area Waste->Decon Wash Wash Hands Thoroughly Decon->Wash

Safe Handling Workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste and contaminated consumables (e.g., gloves, weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container.[1]

    • Liquid Waste: Solutions containing this compound must be collected in a sealed, labeled container designated for halogenated organic waste.[1][5] Do not mix with non-halogenated waste.[5]

  • Waste Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure waste containers are kept closed except when adding waste and are stored in secondary containment to prevent spills.[5]

  • Waste Disposal:

    • Arrange for the collection of hazardous waste by a licensed professional waste disposal service.

    • Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[5]

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal Solid Contaminated Solids Label Label Waste Container Clearly Solid->Label Liquid Halogenated Liquid Waste Liquid->Label Segregate Segregate from Incompatible Waste Label->Segregate Store Store in Secondary Containment Segregate->Store Pickup Arrange for Professional Pickup Store->Pickup Incinerate Incineration by Licensed Facility Pickup->Incinerate

Disposal Workflow for this compound Waste.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][6]
Spill For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoquinolin-8-amine
Reactant of Route 2
Reactant of Route 2
3-Bromoquinolin-8-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.